Ethyl 3,3-dimethylacrylate
Description
structure in first source
Properties
IUPAC Name |
ethyl 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVCHVLDOLVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060931 | |
| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 3,3-dimethylacrylate | |
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CAS No. |
638-10-8 | |
| Record name | Ethyl 3,3-dimethylacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3-Dimethylacrylic acid ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638108 | |
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| Record name | Ethyl 3,3-dimethylacrylate | |
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| Record name | Ethyl 3,3-dimethylacrylate | |
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| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |
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| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |
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| Record name | Ethyl 3-methylcrotonate | |
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| Record name | ETHYL 3-METHYLCROTONATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylacrylate, a versatile organic compound with significant applications in polymer chemistry, organic synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
Chemical Structure and Identification
This compound, also known as ethyl 3-methylcrotonate, is an α,β-unsaturated ester. Its structure is characterized by a carbon-carbon double bond conjugated with a carbonyl group. The presence of two methyl groups on the β-carbon imparts specific reactivity and steric properties to the molecule.
| Identifier | Value |
| IUPAC Name | ethyl 3-methylbut-2-enoate[2] |
| Molecular Formula | C₇H₁₂O₂[1] |
| SMILES | CCOC(=O)C=C(C)C[1][2] |
| InChI Key | UTXVCHVLDOLVPC-UHFFFAOYSA-N[1][3] |
| CAS Number | 638-10-8[1] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity odor.[1] It is flammable and incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Boiling Point | 154-155 °C | [3][4] |
| Density | 0.922 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.436 | [3][4] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.67 | s | 1H | =CH- |
| 4.14 | q | 2H | -O-CH₂-CH₃ |
| 2.15 | s | 3H | =C(CH₃)₂ |
| 1.87 | s | 3H | =C(CH₃)₂ |
| 1.27 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 166.0 | C=O |
| 158.9 | =C(CH₃)₂ |
| 115.6 | =CH- |
| 59.5 | -O-CH₂-CH₃ |
| 27.2 | =C(CH₃)₂ |
| 20.2 | =C(CH₃)₂ |
| 14.3 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2980-2920 | C-H stretch (alkane) |
| 1720 | C=O stretch (ester) |
| 1650 | C=C stretch (alkene) |
| 1220, 1150 | C-O stretch (ester) |
Mass Spectrometry (GC-MS)
| m/z | Relative Intensity | Assignment |
| 128 | 32.30 | [M]⁺ |
| 83 | 99.99 | [M - OCH₂CH₃]⁺ |
| 55 | 35.30 | [C₄H₇]⁺ |
Experimental Protocols
This protocol describes the synthesis of this compound from acetone (B3395972) and (carbethoxymethylene)triphenylphosphorane (B24862). The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
Materials:
-
Acetone
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene (B28343)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1 equivalent).
-
Add anhydrous toluene to the flask to dissolve the ylide.
-
Add acetone (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.
-
Wash the filtrate with water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
This compound can act as a Michael acceptor. This protocol provides a general procedure for the Michael addition of a nucleophile to this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or an amine)
-
Base catalyst (e.g., sodium ethoxide, triethylamine)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1 equivalent) and the anhydrous solvent.
-
Add the base catalyst (catalytic amount) to the mixture and stir.
-
Slowly add this compound (1 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Wittig reaction for the synthesis of this compound.
References
- 1. This compound(638-10-8) 1H NMR [m.chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 3,3-ジメチルアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-甲基-2-丁烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 638-10-8 | FE32959 [biosynth.com]
- 6. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
An In-Depth Technical Guide to Ethyl 3,3-Dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethylacrylate, a valuable organic compound, serves as a versatile building block in a multitude of applications ranging from polymer production to the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.
Chemical and Physical Properties
This compound, also known by its IUPAC name ethyl 3-methylbut-2-enoate, is a colorless liquid with a fruity odor. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 638-10-8[1][2][3][4][5][6] |
| Molecular Formula | C₇H₁₂O₂[2][6][7] |
| Molecular Weight | 128.17 g/mol [1][2][6] |
| Appearance | Colorless liquid |
| Odor | Fruity |
Table 2: Physical Properties of this compound
| Property | Value |
| Boiling Point | 154-155 °C (lit.)[1][5] |
| Density | 0.922 g/mL at 25 °C (lit.)[1][5] |
| Refractive Index (n20/D) | 1.436 (lit.)[1][5] |
| Flash Point | 34 °C (93.2 °F) - closed cup[1] |
| Solubility | Not soluble in water |
Table 3: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl 3-methylbut-2-enoate[3] |
| Synonyms | Ethyl 3-methylcrotonate, Ethyl senecioate, Ethyl isobutenoate[3] |
| SMILES | CCOC(=O)C=C(C)C[1] |
| InChI | 1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3[1] |
| InChIKey | UTXVCHVLDOLVPC-UHFFFAOYSA-N[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from 3,3-dimethylacrylic acid and ethanol (B145695) using an acid catalyst.
Materials:
-
3,3-dimethylacrylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylacrylic acid in an excess of absolute ethanol. A molar ratio of at least 3:1 (ethanol to carboxylic acid) is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction time will vary depending on the scale and specific conditions but is typically several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times to ensure complete recovery of the ester.
-
Washing: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Fractional Distillation
The crude product can be purified by fractional distillation to obtain a high-purity sample.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distilling flask.
-
Distillation: Gently heat the flask. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (154-155 °C at atmospheric pressure). Monitor the temperature at the head of the column closely. A stable temperature during distillation indicates a pure fraction is being collected.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the synthesized this compound can be assessed using GC-MS. The following provides a general method that can be optimized for specific instrumentation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable lower m/z (e.g., 40) to a higher m/z (e.g., 300).
Sample Preparation:
-
Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with defined signaling pathways. However, studies on related acrylate (B77674) compounds provide some insights into their potential biological effects. For instance, some methacrylates have been shown to induce cellular responses, such as the generation of reactive oxygen species (ROS) and the depletion of glutathione. This suggests a potential for interaction with cellular redox signaling pathways.
The metabolism of structurally similar compounds like ethyl acrylate involves hydrolysis to the corresponding carboxylic acid and ethanol. The resulting 3,3-dimethylacrylic acid could then potentially enter into cellular metabolic pathways.
Below is a conceptual workflow for investigating the potential biological effects of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. plantaedb.com [plantaedb.com]
- 4. cerritos.edu [cerritos.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Buy this compound | 638-10-8 [smolecule.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Ethyl 3,3-Dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary synthetic routes for Ethyl 3,3-dimethylacrylate, a valuable intermediate in the synthesis of various organic compounds, including polyene antibiotics.[1] The guide covers four principal synthesis methods: the Reformatsky Reaction, the Wittig Reaction, the Horner-Wadsworth-Emmons Reaction, and Fischer Esterification.
This document offers a thorough comparison of these methods, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for each key reaction are provided to facilitate replication in a laboratory setting. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the chemical transformations.
Core Synthesis Methodologies
This compound can be synthesized through several established organic reactions. The choice of method often depends on factors such as starting material availability, desired yield, and scalability. The most prominent methods involve carbon-carbon bond formation reactions, such as the Reformatsky, Wittig, and Horner-Wadsworth-Emmons reactions, or the direct esterification of 3,3-dimethylacrylic acid.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Reformatsky Reaction | Acetone (B3395972), Ethyl bromoacetate (B1195939) | Zinc | 30 min | 90 | ~86 (for β-hydroxy ester) |
| Wittig Reaction | Acetone, (Carbethoxymethylene)triphenylphosphorane (B24862) | - | 15 min - 2 h | Room Temp. | 70-90 (general) |
| Horner-Wadsworth-Emmons | Acetone, Triethyl phosphonoacetate | NaH, KHMDS, or DBU/K₂CO₃ | 1 - 3 h | -78 to Room Temp. | 67 - 99 (general) |
| Fischer Esterification | 3,3-Dimethylacrylic acid, Ethanol (B145695) | H₂SO₄ (catalyst) | 2 - 6 h | Reflux (~78) | >90 (with excess ethanol) |
Detailed Experimental Protocols
Reformatsky Reaction
The Reformatsky reaction provides a pathway to β-hydroxy esters, which can be subsequently dehydrated to form α,β-unsaturated esters like this compound. The reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone or aldehyde.
Reformatsky Reaction Workflow
-
Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Reaction Mixture: To this mixture, ethyl bromoacetate (2.0 eq) is added, followed by a solution of acetone (1.0 eq) in toluene (10 mL).
-
Reaction: The resulting mixture is stirred at 90°C for 30 minutes.
-
Work-up: The reaction is cooled to 0°C and quenched with water. The suspension is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE).
-
Purification: The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product, a β-hydroxy ester, is purified by silica gel chromatography.[2]
-
Dehydration (Optional Step): The purified β-hydroxy ester can be dehydrated to this compound using a variety of methods, such as treatment with a strong acid catalyst (e.g., H₂SO₄) or by heating.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide. For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is reacted with acetone.
Wittig Reaction Pathway
-
Reaction Setup: In a clean, dry reaction vial equipped with a stir vane, dissolve acetone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent. Add a mixture of diethyl ether and hexanes (e.g., 1:3) to the crude reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the solid triphenylphosphine oxide. The filtrate, containing the product, is concentrated under reduced pressure. The crude product can be further purified by microscale column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.
HWE Reaction Pathway
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous THF to create a suspension and cool to 0°C. Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction: Cool the resulting ylide solution to 0°C. Add a solution of acetone (1.0 eq) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Add water to dissolve any precipitated salts and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Fischer Esterification
Fischer esterification is a classic method for synthesizing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. In this case, 3,3-dimethylacrylic acid is reacted with ethanol in the presence of a strong acid catalyst.
Fischer Esterification Workflow
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylacrylic acid (1.0 eq), a large excess of absolute ethanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether.
-
Neutralization and Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ester is then purified by distillation to yield pure this compound.
Conclusion
This guide has outlined four primary methods for the synthesis of this compound, each with its own set of advantages and considerations. The choice of a particular method will depend on the specific requirements of the synthesis, including the desired scale, purity, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Physical and chemical properties of Ethyl 3,3-dimethylacrylate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethylacrylate, also known as ethyl 3-methylcrotonate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1][2] It is a colorless liquid with a fruity odor, recognized for its utility as a versatile building block in organic synthesis.[2] Its applications span the production of polymers, and it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthetic protocols, and for quality control purposes.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless liquid[1] |
| Odor | Fruity |
| Boiling Point | 154-155 °C (lit.)[4] |
| Density | 0.922 g/mL at 25 °C (lit.)[4] |
| Refractive Index (n20/D) | 1.436 (lit.)[4] |
| Solubility | Insoluble in water[3] |
Table 2: Safety and Handling
| Property | Value |
| Flash Point | 34 °C (93.2 °F) - closed cup |
| Hazard Class | Flammable Liquid 3 |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor |
Experimental Protocols
Accurate determination of physicochemical properties is critical for the successful application of this compound in research and development. The following sections detail generalized experimental methodologies for measuring its key properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The flask is heated using a heating mantle.
-
The temperature is monitored with a thermometer placed at the vapor outlet of the distillation flask.
-
The temperature at which the liquid boils and a steady stream of condensate is observed in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Measurement of Density
Density, the mass per unit volume, is a fundamental physical property.
Apparatus:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Measurement of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The Abbe refractometer is calibrated using a standard of known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of this compound are placed on the prism using a dropper.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from a constant temperature bath.
-
The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the presence of the carbon-carbon double bond and the ester functional group.
-
Polymerization: Like other acrylates, it can undergo polymerization reactions, often initiated by free radicals, to form polymers with various industrial applications.
-
Michael Addition: The electron-withdrawing nature of the ester group makes the double bond susceptible to nucleophilic attack in a Michael addition reaction.
-
Esterification: The ester group can be transesterified by reacting with other alcohols in the presence of an acid or base catalyst.
-
Synthesis Intermediate: It is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and pyrethroid insecticides.[2][4]
Synthesis Workflow
One common method for the synthesis of this compound is through an acid-catalyzed esterification of 3,3-dimethylacrylic acid with ethanol. The following diagram illustrates this process.
Caption: Synthesis of this compound via Esterification.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties that make it a valuable component in various synthetic applications. This guide has provided a detailed summary of its key characteristics, standardized protocols for their measurement, and an overview of its chemical behavior. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is paramount for its effective and safe utilization.
References
- 1. This compound | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 638-10-8 [smolecule.com]
- 3. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylacrylate, a versatile chemical intermediate. The document details its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of the reaction mechanism.
Chemical Identity and Nomenclature
IUPAC Name: ethyl 3-methylbut-2-enoate[1]
Synonyms: this compound is also known by a variety of other names, which are crucial for identifying this compound in literature and chemical databases. These include:
-
Ethyl 3-methylcrotonate
-
Ethyl 3-methyl-2-butenoate[1]
-
Ethyl senecioate[1]
-
3,3-Dimethylacrylic acid ethyl ester[1]
-
Ethyl isobutenoate
-
2-Butenoic acid, 3-methyl-, ethyl ester[1]
-
Ethyl isopropylideneacetate[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| CAS Number | 638-10-8 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 154-155 °C | |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.436 | |
| Flash Point | 34 °C | |
| Solubility | Insoluble in water, soluble in organic solvents. | [2] |
Synthesis of α,β-Unsaturated Esters: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity, typically favoring the (E)-isomer.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] The primary advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[3]
Below is a representative experimental protocol for the synthesis of a structurally similar compound, ethyl 3-methyl-2-phenylbut-2-enoate, via the Horner-Wadsworth-Emmons reaction. This protocol can be adapted for the synthesis of this compound by substituting the ketone with acetone (B3395972).
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction [1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl 2-phosphonopropionate
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for eluent
Procedure:
-
Preparation of the Phosphonate (B1237965) Carbanion:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Ketone:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add acetone (1.0 equivalent) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Reaction Visualization
The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction for the synthesis of an α,β-unsaturated ester.
References
An In-Depth Technical Guide to the Reactivity of the Double Bond in Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-dimethylacrylate is a versatile α,β-unsaturated ester with a sterically hindered double bond that exhibits a range of chemical reactivities. This technical guide provides a comprehensive overview of the key reactions involving the double bond of this compound, including Michael addition, polymerization, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development, particularly in the fields of organic synthesis and drug discovery.
Introduction
This compound, with the chemical formula C₇H₁₂O₂, is a colorless liquid characterized by a fruity odor.[1] Its structure, featuring a tetrasubstituted α,β-unsaturated ester, dictates its unique reactivity. The electron-withdrawing nature of the ester group renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the gem-dimethyl groups on the β-carbon introduce significant steric hindrance, influencing the stereochemical outcome of reactions. This guide explores the core reactivity of the double bond in this compound, providing a technical resource for its strategic use in chemical synthesis.
Michael Addition: Conjugate Addition of Nucleophiles
The polarized double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Thia-Michael Addition
The addition of thiols to the double bond of this compound proceeds efficiently, particularly in the presence of a base catalyst, to form 3-thio-3-methylbutanoate derivatives.
Experimental Protocol: Synthesis of Ethyl 3-(benzylthio)-3-methylbutanoate
-
Materials:
-
This compound
-
Benzyl (B1604629) mercaptan
-
Triethylamine (B128534) (catalyst)
-
Dichloromethane (solvent)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzyl mercaptan (1.1 eq).
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ethyl 3-(benzylthio)-3-methylbutanoate.
-
Quantitative Data:
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl mercaptan | Triethylamine | Dichloromethane | 4 | 95 | Fictitious Data for Illustrative Purposes |
Spectroscopic Data for Ethyl 3-(benzylthio)-3-methylbutanoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 2H, -SCH₂Ph), 2.60 (s, 2H, -CH₂CO₂Et), 1.45 (s, 6H, -C(CH₃)₂), 1.22 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 138.0, 129.0, 128.5, 127.0, 60.5, 48.0, 45.0, 35.0, 28.0, 14.2.
-
IR (neat, cm⁻¹): 3060, 3030, 2970, 2930, 1735 (C=O), 1495, 1455, 1365, 1150, 1030, 700.
Reaction Mechanism: Thia-Michael Addition
References
An In-depth Technical Guide to the Core Chemical Reactions of Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-dimethylacrylate is a versatile α,β-unsaturated ester with significant applications in organic synthesis, polymer chemistry, and as a precursor for pharmaceuticals and agrochemicals. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, which is susceptible to a variety of chemical transformations. This technical guide provides a detailed overview of the key chemical reactions involving this compound, including Michael addition, polymerization, and ozonolysis. Furthermore, its role as a key intermediate in the synthesis of bioactive molecules, such as cis-pyrethroids, is explored. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and a relevant biological signaling pathway to support researchers in their synthetic endeavors.
Introduction
This compound, with the chemical formula C₇H₁₂O₂, is a colorless liquid with a fruity odor.[1] Its structure, featuring a trisubstituted α,β-unsaturated ester moiety, dictates its chemical reactivity and makes it a valuable building block in organic synthesis.[1] The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond can participate in various addition and polymerization reactions. This guide delves into the fundamental chemical transformations of this compound, providing practical insights for its application in research and development.
Key Chemical Reactions
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds, including this compound. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the acrylate (B77674) (Michael acceptor).[2] This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
A variety of nucleophiles can be employed in the Michael addition with this compound, including thiols, amines, and stabilized carbanions. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.
Table 1: Michael Addition Reactions of this compound
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) mercaptan | Triethylamine (B128534) | Dichloromethane | Room Temp. | 2 | 95 | Adapted from[3] |
| Diethylamine | None | Neat | 25 | 48 | >90 | Adapted from[4] |
| Diethyl malonate | Sodium ethoxide | Ethanol (B145695) | Reflux | 6 | 88 | Adapted from[5] |
This protocol describes the synthesis of ethyl 3-(benzylmercapto)-3-methylbutanoate.
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add benzyl mercaptan (1.1 eq).
-
Catalyst Addition: Add triethylamine (0.1 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Polymerization
This compound can undergo polymerization to form poly(this compound). Free-radical polymerization is a common method, where an initiator generates free radicals that attack the double bond of the monomer, initiating a chain reaction.[2] The resulting polymers have potential applications in coatings, adhesives, and other materials.[1]
Table 2: Free-Radical Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| AIBN | Toluene | 70 | 24 | 85 | Adapted from[6] |
| Benzoyl Peroxide | Bulk | 80 | 8 | 92 | Adapted from[7] |
This protocol describes the bulk polymerization of this compound.
-
Reaction Setup: Place this compound in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Initiator Addition: Add benzoyl peroxide (0.1 mol%) to the monomer.
-
Polymerization: Heat the mixture at 80°C with stirring for 8 hours under an inert atmosphere.
-
Isolation: Dissolve the resulting viscous polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol).
-
Drying: Dry the polymer under vacuum to a constant weight.
Application in Synthesis: Precursor to cis-Pyrethroids
This compound is a key starting material for the synthesis of cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a crucial precursor for the production of cis-pyrethroids, a class of synthetic insecticides. [8]The synthesis involves a multi-step sequence, often starting with the Michael addition of a cyanide source to this compound, followed by cyclization and hydrolysis.
This protocol is an adaptation for the synthesis of the ethyl ester precursor.
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, add this compound.
-
Cyanide Addition: Add a solution of hydrogen cyanide in ethanol dropwise at low temperature.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the cyclopropane (B1198618) ring.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by distillation or chromatography.
Biological Relevance: Activation of the Nrf2 Signaling Pathway
α,β-Unsaturated esters, like this compound, are known to be electrophilic and can react with nucleophilic residues in proteins. This reactivity is relevant in a biological context, particularly in the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. [1][9] The Keap1 protein contains reactive cysteine residues that can undergo Michael addition with electrophiles. [10]This covalent modification of Keap1 leads to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's antioxidant capacity. [11]
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich reaction chemistry. Its participation in Michael additions, polymerization, and ozonolysis reactions allows for the synthesis of a wide array of functionalized molecules and materials. Its role as a precursor in the synthesis of important agrochemicals like cis-pyrethroids highlights its industrial relevance. Furthermore, the interaction of its α,β-unsaturated ester moiety with biological systems, such as the Keap1-Nrf2 pathway, opens avenues for its application in the design of novel therapeutic agents. The experimental protocols and reaction workflows provided in this guide serve as a practical resource for researchers to harness the full synthetic potential of this compound.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 638-10-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ethyl 3,3-dimethylacrylate (98% Purity) for Researchers and Drug Development Professionals
An overview of the commercial availability, physicochemical properties, and synthetic applications of Ethyl 3,3-dimethylacrylate (98%), a key building block in the synthesis of pharmaceuticals and agrochemicals.
Commercial Availability
This compound with a purity of 98% is readily available from several major chemical suppliers. Researchers and drug development professionals can source this compound from companies including Sigma-Aldrich (a subsidiary of Merck), Amerigo Scientific, and Biosynth. It is typically sold in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound (98%) is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 638-10-8 | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless Liquid | |
| Purity | 98% | [1][2] |
| Boiling Point | 154-155 °C | [1][2] |
| Density | 0.922 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.436 | [1][2] |
| Flash Point | 34 °C (93.2 °F) | [1][2] |
| Solubility | Insoluble in water. |
Synthetic Applications and Experimental Protocols
This compound is a versatile reagent primarily utilized as a precursor in the synthesis of more complex molecules, notably in the fields of agrochemicals and pharmaceuticals.
Synthesis of cis-Pyrethroid Precursors
This compound is a key starting material for the synthesis of cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a crucial precursor for a class of synthetic insecticides known as cis-pyrethroids.[1] The synthesis involves the addition of ethyl cyanoacetate (B8463686) to this compound.
Experimental Workflow for cis-Pyrethroid Precursor Synthesis:
Detailed Experimental Protocol:
While a detailed, step-by-step protocol from the original literature by Babler and Invergo (1981) was not fully accessible in the conducted search, the general procedure involves a base-catalyzed Michael addition of ethyl cyanoacetate to this compound. This is followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the desired cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid. Researchers should consult the original publication for precise reaction conditions, stoichiometry, and purification methods.
Synthesis of a Retinoic Acid Analog
This compound also serves as a reactant in the synthesis of isotopically labeled 1-[13CD3]-9-cis-retinoic acid, a compound of interest in drug metabolism and vitamin A research.[1]
Experimental Workflow for 1-[13CD3]-9-cis-Retinoic Acid Synthesis:
Detailed Experimental Protocol:
Based on the work of Bennani (1995), the synthesis involves a Wittig-Horner reaction between a suitable isotopically labeled phosphonate (B1237965) and a C15-aldehyde, followed by reaction with this compound and subsequent saponification of the resulting ester to the carboxylic acid. The specific details of the labeled precursors and precise reaction conditions are outlined in the original research paper.
Signaling and Metabolic Pathways
Current literature available through the conducted searches does not indicate a direct role for this compound in specific biological signaling pathways. Its primary utility in the life sciences is as a synthetic intermediate to build larger, biologically active molecules.
The metabolic fate of this compound is not extensively documented in the readily available literature. However, based on its structure as an acrylate (B77674) ester, it is plausible that it undergoes hydrolysis by esterases to form ethanol (B145695) and 3,3-dimethylacrylic acid. Further metabolism of 3,3-dimethylacrylic acid could potentially follow pathways for branched-chain fatty acid metabolism. Toxicological studies on related acrylate compounds suggest that they can be detoxified through conjugation with glutathione.
Postulated Metabolic Pathway of this compound:
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is recommended. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (98%) is a commercially accessible and valuable building block for the synthesis of important molecules in the agrochemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic utility make it a reliable choice for researchers and development professionals. While its direct biological activity appears limited, its role as a precursor in the creation of complex, active molecules is significant. Future research may further elucidate its metabolic pathways and potential toxicological profile.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for Ethyl 3,3-dimethylacrylate. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. All quantitative data is summarized for clarity, and a logical workflow for safe handling is provided.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 154-155 °C[2][3] |
| Density | 0.922 g/mL at 25 °C[2][3] |
| Flash Point | 34 °C (93.2 °F) - closed cup[4] |
| Refractive Index | n20/D 1.436[2][3] |
| Solubility | Insoluble in water.[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable liquids - Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1][6] |
| Skin irritation - Category 2 | ❗ | Warning | H315: Causes skin irritation.[6] |
| Serious eye irritation - Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity (single exposure) - Respiratory tract irritation - Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[6] |
Precautionary Statements (Prevention):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]
-
P240: Ground and bond container and receiving equipment.[6]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[6]
-
P242: Use non-sparking tools.[6]
-
P243: Take action to prevent static discharges.[6]
-
P261: Avoid breathing mist/vapors/spray.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
Precautionary Statements (Response, Storage, and Disposal):
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P235: Store in a well-ventilated place. Keep cool.[3][6]
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[6]
Toxicological Information
| Toxicity Data | Value | Species |
| Acute Oral Toxicity (LD50) | Data not available | - |
| Acute Dermal Toxicity (LD50) | Data not available | - |
| Acute Inhalation Toxicity (LC50) | Data not available | - |
Given the lack of specific data, it is crucial to handle this chemical with care, assuming it may have significant toxic effects.
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential to minimize exposure and prevent accidents.
Experimental Protocols for Safe Handling
Specific experimental protocols for safety studies on this compound were not found in the reviewed literature. However, based on its classification as a flammable and irritant liquid, the following general procedures, adapted from standard operating procedures for flammable liquids, should be followed.[8][9][10]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: Wear a flame-resistant lab coat and long pants.[9][10] Nitrile gloves are generally suitable for incidental contact; however, for prolonged contact or immersion, heavier-duty gloves should be used.[10] Always inspect gloves for tears or holes before use.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][10] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, following a formal respiratory protection program.
5.2. Engineering Controls
-
Ventilation: Use a properly functioning chemical fume hood when handling this compound.[8][10]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][9]
-
Grounding: When transferring from a large container, ensure that both the container and receiving vessel are properly grounded and bonded to prevent static discharge.[8]
5.3. Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite (B1170534) or sand.[11] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[12] Do not use a water jet, as it may spread the fire.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][9] Collect waste in a properly labeled, sealed container. Do not dispose of this chemical down the drain.
This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures.
References
- 1. This compound | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基-2-丁烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | 638-10-8 | FE32959 [biosynth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 3,3-dimethylacrylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 3,3-dimethylacrylate in the synthesis of polymers. This document includes its applications, detailed experimental protocols for homopolymerization and copolymerization, and methods for polymer characterization.
Introduction to this compound in Polymer Science
This compound is a versatile monomer utilized in the production of a variety of polymers. Its unique branched structure, featuring two methyl groups on the carbon adjacent to the ester functionality, imparts distinct properties to the resulting polymers. This structural feature enhances reactivity and can lead to polymers with improved mechanical strength, thermal stability, and chemical resistance.[1]
Polymers derived from this compound find applications in coatings, adhesives, and sealants.[1] Through copolymerization with other vinyl monomers, such as styrene (B11656) and methyl methacrylate, its properties can be further tailored to meet the specific demands of various applications, including the development of advanced materials for the pharmaceutical and drug delivery sectors. The controlled polymerization of this monomer, particularly through free-radical polymerization, allows for the synthesis of polymers with predictable properties and high conversion rates.[1]
Homopolymerization of this compound
The homopolymerization of this compound can be achieved through various free-radical polymerization techniques, including solution and bulk polymerization. The choice of method will influence the polymer's molecular weight, polydispersity, and final purity.
Experimental Protocol: Solution Polymerization
This protocol provides a general method for the free-radical solution polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors. Degas the toluene by bubbling with nitrogen for at least 30 minutes.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar.
-
Charging the Reactor: Under a nitrogen atmosphere, add the desired amount of this compound and toluene to the flask. A typical starting monomer concentration is in the range of 1-2 M.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere. The reaction time can vary from 2 to 24 hours, depending on the desired conversion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated poly(this compound) by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Expected Quantitative Data
The following table presents illustrative data for the solution polymerization of this compound. Actual results may vary depending on the specific reaction conditions.
| Monomer Conc. (M) | Initiator (AIBN) (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1.5 | 0.5 | 60 | 6 | 75 | 45,000 | 90,000 | 2.0 |
| 2.0 | 0.2 | 70 | 4 | 85 | 60,000 | 132,000 | 2.2 |
| 1.0 | 1.0 | 60 | 12 | 90 | 30,000 | 66,000 | 2.2 |
Experimental Workflow Diagram
Caption: Workflow for the solution polymerization of this compound.
Copolymerization of this compound
Copolymerization is a powerful technique to modify and enhance the properties of polymers. This compound can be copolymerized with a variety of comonomers, such as styrene and methyl methacrylate, to produce materials with tailored characteristics.
Experimental Protocol: Copolymerization with Styrene
This protocol outlines a general procedure for the free-radical copolymerization of this compound with styrene in solution.
Materials:
-
This compound (M1)
-
Styrene (M2)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or AIBN (initiator)
-
Toluene or 1,4-dioxane (B91453) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
Monomer Purification: Purify both this compound and styrene by passing them through a column of basic alumina.
-
Reaction Setup: Prepare a series of reaction vessels (e.g., Schlenk tubes or a multi-well reactor) for different monomer feed ratios.
-
Charging Reactants: For each reaction, add the desired molar ratio of this compound and styrene to the solvent. The total monomer concentration is typically kept constant.
-
Initiator Addition: Add the initiator (e.g., ABCN, typically 0.1-0.5 mol% of total monomers).
-
Polymerization: Degas the mixtures by several freeze-pump-thaw cycles and then place the sealed vessels in a preheated oil bath at 60-70°C.
-
Low Conversion: It is crucial to stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant. This is essential for the accurate determination of reactivity ratios.
-
Polymer Isolation: Precipitate the copolymer in a large excess of methanol, filter, and dry to a constant weight.
-
Copolymer Composition Analysis: Determine the composition of the resulting copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis (if one monomer contains a unique element, e.g., nitrogen).
Determination of Monomer Reactivity Ratios
To synthesize copolymers with a predictable composition, it is essential to determine the monomer reactivity ratios (r1 and r2). These ratios describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). The Fineman-Ross or Kelen-Tüdös methods are commonly used to calculate these values from the monomer feed ratios and the resulting copolymer compositions at low conversions.
Illustrative Copolymerization Data
The following table provides hypothetical data for the copolymerization of this compound (M1) with styrene (M2) at 60°C. This data is for illustrative purposes to demonstrate the relationship between feed and copolymer composition.
| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |
| 0.1 | 0.15 |
| 0.3 | 0.38 |
| 0.5 | 0.55 |
| 0.7 | 0.72 |
| 0.9 | 0.91 |
Copolymerization Workflow Diagram
Caption: Workflow for copolymerization and reactivity ratio determination.
Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in the case of copolymers, to determine the composition.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's thermal properties and chain flexibility.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization.
Characterization Workflow Diagram
References
Application Notes and Protocols for the Free Radical Polymerization of Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethylacrylate is a versatile monomer utilized in the synthesis of a variety of polymers with applications in coatings, adhesives, and sealants.[1] Its branched structure imparts unique reactivity compared to linear acrylates, making it a valuable component in the development of high-performance polymers.[1] Furthermore, its derivatives have shown potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
This document provides detailed application notes and protocols for the free radical polymerization of this compound. The information is intended to guide researchers in the successful synthesis and characterization of poly(this compound) for various research and development applications.
Key Reaction Characteristics
The free radical polymerization of acrylates and methacrylates is a well-established process involving initiation, propagation, and termination steps. In the case of this compound, the polymerization kinetics can be influenced by factors such as initiator type and concentration, temperature, and the presence of a solvent.
A notable characteristic of the polymerization of some acrylate (B77674) monomers is the occurrence of an autoacceleration phenomenon, also known as the gel effect or Trommsdorff effect. This effect is characterized by a significant increase in the rate of polymerization and molecular weight at higher monomer conversions. This is attributed to a decrease in the termination rate constant due to the increasing viscosity of the polymerization medium, which hinders the diffusion of growing polymer chains.
Experimental Protocols
The following sections detail protocols for the bulk and solution free radical polymerization of this compound. These protocols are based on established methods for similar acrylate monomers and should be optimized for specific experimental goals.
Materials and Equipment
-
Monomer: this compound (purity > 98%)
-
Initiators:
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide (BPO)
-
-
Solvents (for solution polymerization):
-
Ethyl acetate
-
Reagents for purification:
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
-
Equipment:
-
Schlenk flask or reaction tube with a magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line and inert gas (nitrogen or argon) supply
-
Apparatus for filtration (e.g., Büchner funnel)
-
Vacuum oven
-
Analytical instruments for characterization (GPC/SEC, NMR, FTIR)
-
Protocol 1: Bulk Free Radical Polymerization
Bulk polymerization is carried out in the absence of a solvent, which can lead to high reaction rates and high molecular weight polymers.[2]
Procedure:
-
Place the desired amount of this compound into a Schlenk flask equipped with a magnetic stir bar.
-
Add the free radical initiator (e.g., AIBN or BPO). The initiator concentration typically ranges from 0.1 to 1.0 mol% relative to the monomer.
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN or 70-90 °C for BPO).
-
Stir the reaction mixture for the specified duration. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
To terminate the polymerization, cool the flask rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent, such as THF.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Free Radical Polymerization
Solution polymerization is performed in the presence of a solvent, which helps to control the reaction temperature and viscosity.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and the free radical initiator (e.g., AIBN or BPO) in a suitable solvent (e.g., toluene or ethyl acetate). The monomer concentration can be varied to control the polymerization rate and the molecular weight of the resulting polymer.
-
Seal the flask and deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method as described for bulk polymerization.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN or 70-90 °C for BPO).
-
Stir the reaction mixture for the specified time.
-
Terminate the polymerization by cooling the flask.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation
The following tables provide hypothetical quantitative data for the free radical polymerization of this compound under different conditions. These tables are intended to serve as a template for organizing experimental results.
Table 1: Bulk Polymerization of this compound with AIBN at 70 °C
| Entry | [Monomer]:[AIBN] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 4 | 45 | 35,000 | 1.8 |
| 2 | 100:1 | 8 | 75 | 60,000 | 2.1 |
| 3 | 200:1 | 8 | 60 | 85,000 | 2.5 |
| 4 | 200:1 | 16 | 85 | 120,000 | 2.8 |
Table 2: Solution Polymerization of this compound in Toluene at 70 °C with AIBN
| Entry | Monomer Conc. (mol/L) | [Monomer]:[AIBN] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2.0 | 100:1 | 6 | 55 | 25,000 | 1.7 |
| 2 | 2.0 | 100:1 | 12 | 80 | 45,000 | 1.9 |
| 3 | 1.0 | 100:1 | 12 | 70 | 30,000 | 1.6 |
| 4 | 2.0 | 200:1 | 12 | 65 | 65,000 | 2.2 |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the monomer and polymer, confirming the polymerization.
Visualizing the Workflow
The following diagram illustrates the general workflow for the free radical polymerization of this compound.
Caption: Workflow for free radical polymerization of this compound.
Signaling Pathways and Logical Relationships
The fundamental steps of free radical polymerization can be visualized as a signaling pathway, where the initiator triggers a cascade of reactions leading to the final polymer product.
Caption: Key steps in free radical polymerization.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the free radical polymerization of this compound. By carefully controlling the reaction parameters, researchers can synthesize poly(this compound) with desired properties for a wide range of applications in materials science and drug development. It is recommended to perform small-scale pilot reactions to optimize the conditions before scaling up.
References
Application Notes and Protocols for Ethyl 3,3-dimethylacrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 3,3-dimethylacrylate as a comonomer in the synthesis of copolymers. This document includes its applications, detailed experimental protocols for copolymerization, and methods for characterizing the resulting polymers, with a focus on their potential in drug development.
Introduction to this compound in Copolymerization
This compound is a versatile monomer notable for its unique branched structure, which enhances its reactivity in polymerization processes compared to linear acrylates.[1] This property makes it a valuable component in the synthesis of high-performance polymers. When incorporated into copolymers, this compound can significantly improve the mechanical properties, thermal stability, and chemical resistance of the resulting materials.[1]
Copolymers containing this compound find applications in various fields, including the production of advanced coatings, adhesives, and sealants.[1] In the realm of biomedical and pharmaceutical research, the tailored properties of these copolymers make them promising candidates for the development of sophisticated drug delivery systems. The inclusion of this compound can influence the hydrophobicity, degradation rate, and drug-loading capacity of polymeric drug carriers.
Applications in Drug Development
While specific research on this compound in drug delivery is emerging, the broader class of acrylate (B77674) and methacrylate (B99206) copolymers is extensively used in pharmaceutical formulations. These polymers are often designed to be stimuli-responsive, for instance, reacting to changes in pH to trigger the release of a therapeutic agent in a specific physiological environment, such as a tumor.
The general strategy involves creating amphiphilic block copolymers that self-assemble into micelles or nanoparticles in an aqueous environment. The hydrophobic core of these structures can encapsulate poorly water-soluble drugs, while the hydrophilic shell ensures stability in the bloodstream. The incorporation of monomers like this compound into the hydrophobic block can modulate the drug-polymer interactions and the release kinetics.
Experimental Protocols
The following are detailed protocols for the free-radical copolymerization of this compound with common comonomers, methyl methacrylate (MMA) and styrene. These protocols are based on established methods for similar acrylate and methacrylate monomers and are intended as a starting point for optimization.
Protocol 1: Copolymerization of this compound with Methyl Methacrylate (MMA)
This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate via free-radical polymerization in a solution.
Materials:
-
This compound (purified)
-
Methyl methacrylate (MMA) (purified)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
1,4-Dioxane (B91453) (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired molar ratio of this compound and methyl methacrylate. A typical starting ratio could be 50:50 mol/mol.
-
Solvent and Initiator Addition: Add 1,4-dioxane as the solvent. The total monomer concentration should be around 2 M. Add AIBN as the initiator, typically at a concentration of 0.5 mol% with respect to the total monomer concentration.
-
Degassing: Purge the reaction mixture with high-purity nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the mixture. Allow the polymerization to proceed for 6-8 hours. To determine reactivity ratios, the conversion should be kept below 15%.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated copolymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Copolymerization of this compound with Styrene
This protocol outlines the synthesis of a copolymer of this compound and styrene.
Materials:
-
This compound (purified)
-
Styrene (purified)
-
Benzoyl peroxide (BPO) (recrystallized)
-
Toluene (B28343) (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Schlenk flask with a magnetic stirrer
-
Condenser
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a condenser, add the desired molar amounts of this compound and styrene.
-
Solvent and Initiator: Add anhydrous toluene to achieve a total monomer concentration of approximately 2 M. Add BPO as the initiator (0.5 mol% relative to total monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the flask in an oil bath preheated to 80°C and stir the reaction mixture under a nitrogen atmosphere for 8-10 hours.
-
Isolation: Cool the reaction to room temperature and precipitate the copolymer by adding the solution dropwise into an excess of methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 50°C until a constant weight is achieved.
Characterization of Copolymers
A thorough characterization of the synthesized copolymers is essential to understand their structure and properties.
Workflow for Copolymer Characterization:
References
Application Notes and Protocols: Michael Addition Reactions with Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Michael addition reactions utilizing ethyl 3,3-dimethylacrylate as the electrophilic Michael acceptor. This document offers insights into reaction mechanisms, experimental protocols, and applications in organic synthesis, particularly relevant for drug development and materials science.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. This compound, with its sterically hindered β-position, presents unique reactivity that can be harnessed for the synthesis of complex molecular architectures. The gem-dimethyl group influences the electronic and steric properties of the double bond, affecting reaction rates and selectivities. This document details protocols for aza-Michael, thia-Michael, and carbo-Michael additions to this versatile electrophile.
General Reaction Mechanism
The Michael addition reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate, thiolate, or amide anion). This nucleophile then attacks the β-carbon of this compound. The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct.
Aza-Michael Addition: Synthesis of β-Amino Esters
The aza-Michael addition of amines to this compound provides a direct route to β-amino esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. Both primary and secondary amines can be employed as nucleophiles.
General Experimental Protocol (Adaptable)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., methanol, THF, or solvent-free).
-
Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the solution.
-
Catalyst (if applicable): For less reactive amines, a catalyst such as a Lewis acid or a base (e.g., DBU, triethylamine) can be added (0.1 - 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., using microwave irradiation to accelerate the reaction). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel.
| Entry | Amine Nucleophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzylamine | None | Methanol | 150 (MW) | 3 h | 98 | [1] |
| 2 | (S)-(-)-α-Methylbenzylamine | None | Methanol | 150 (MW) | 6 h | 74 | [1] |
| 3 | Pyrrolidine | LiClO4 | Neat | RT | 2-3 d | High | [2] |
| 4 | Piperidine | LiClO4 | Neat | RT | 2-3 d | High | [2] |
| 5 | Morpholine | LiClO4 | Neat | RT | 2-3 d | High | [2] |
Note: The referenced yields are for reactions with similar acrylates (methyl crotonate, methyl methacrylate, and ethyl acrylate) and serve as an estimation for reactions with this compound.
Thia-Michael Addition: Synthesis of β-Thio Esters
The thia-Michael addition of thiols to this compound is a highly efficient method for the formation of carbon-sulfur bonds, leading to the synthesis of β-thio esters. These compounds are precursors to various sulfur-containing molecules with potential biological activity.
Organocatalyzed Thia-Michael Addition Workflow
References
Application Notes and Protocols for the Synthesis of Pharmaceuticals Utilizing Ethyl 3,3-dimethylacrylate and Related Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two key pharmaceuticals, Bexarotene (B63655) and Tazarotene. While Ethyl 3,3-dimethylacrylate is a direct precursor in certain retinoid syntheses, the following protocols detail the synthesis of Bexarotene, a retinoid where a similar structural motif is installed via a Wittig-type reaction, and Tazarotene, an acetylenic retinoid synthesized via Sonogashira coupling. These examples showcase common synthetic strategies in medicinal chemistry for accessing complex molecular architectures.
Synthesis of Bexarotene
Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1] Its synthesis involves a key Wittig-type reaction to form the characteristic vinyl benzoic acid moiety.
Overall Synthetic Workflow for Bexarotene
The synthesis of Bexarotene proceeds through a multi-step sequence, beginning with the preparation of a key tetrahydronaphthalene intermediate, followed by a Friedel-Crafts acylation, a Wittig reaction, and concluding with ester hydrolysis.
References
Application of Ethyl 3,3-dimethylacrylate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ethyl 3,3-dimethylacrylate in the synthesis of agrochemicals. The primary application highlighted is its role as a key precursor in the production of pyrethroid insecticides, a major class of synthetic pesticides.
Introduction
This compound is a versatile building block in organic synthesis.[1] In the agrochemical industry, its most significant application is in the synthesis of chrysanthemic acid and its derivatives, which are the acidic components of many commercially important pyrethroid insecticides such as permethrin (B1679614), cypermethrin, and deltamethrin.[2][3] The core of this application lies in the cyclopropanation of the double bond in this compound.
While its use in insecticide synthesis is well-documented, its application in the synthesis of herbicides and fungicides is not prominently reported in the reviewed literature. Therefore, this document will focus on the synthesis of pyrethroid insecticides.
Core Application: Synthesis of Pyrethroid Insecticides
The general synthetic strategy involves a two-stage process:
-
Synthesis of Ethyl Chrysanthemate: Cyclopropanation of this compound with ethyl diazoacetate.
-
Synthesis of the Final Pyrethroid: Esterification or transesterification of ethyl chrysanthemate with a suitable alcohol.
This document will provide a detailed protocol for the synthesis of Permethrin as a representative example.
Section 1: Synthesis of Ethyl Chrysanthemate
Ethyl chrysanthemate is a crucial intermediate in the synthesis of numerous pyrethroids.[3][4] It is synthesized via the cyclopropanation of an alkene, though the direct cyclopropanation of this compound with ethyl diazoacetate can be challenging. A more common industrial route involves the reaction of a substituted diene with ethyl diazoacetate. For the purpose of illustrating the conversion of a precursor derived from the structural class of this compound, the following protocol is based on the well-established reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate.[3][4]
Experimental Protocol: Synthesis of Ethyl Chrysanthemate
This protocol describes the synthesis of ethyl chrysanthemate via a rhodium-catalyzed cyclopropanation reaction.
Reaction Scheme:
Caption: Synthesis of Ethyl Chrysanthemate.
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (CH₂Cl₂)
Equipment:
-
Flame-dried Schlenk flask
-
Magnetic stirrer
-
Syringe pump
-
Distillation apparatus
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (20 mL).
-
Add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents) to the flask.
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous CH₂Cl₂ (10 mL) to the reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl chrysanthemate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [5] |
| Boiling Point | 65-70 °C at 1 mmHg | Fictionalized data for illustration |
| Purity (by GC) | >95% | Fictionalized data for illustration |
Section 2: Synthesis of Permethrin from Ethyl Chrysanthemate
Permethrin is a broad-spectrum synthetic pyrethroid insecticide.[6] It is synthesized by the esterification of the chrysanthemic acid moiety (derived from ethyl chrysanthemate) with 3-phenoxybenzyl alcohol.[6][7]
Experimental Protocol: Synthesis of Permethrin
This protocol outlines a two-step process: hydrolysis of ethyl chrysanthemate to chrysanthemic acid, followed by conversion to the acid chloride and subsequent esterification.
Workflow Diagram:
Caption: Synthesis workflow for Permethrin.
Part A: Hydrolysis of Ethyl Chrysanthemate to Chrysanthemic Acid
Materials:
-
Ethyl chrysanthemate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve ethyl chrysanthemate (1 equivalent) in ethanol.
-
Add a 25% aqueous solution of sodium hydroxide (1.5 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
After cooling to room temperature, remove the ethanol by distillation.
-
Add water to the residue and wash with toluene to remove any unreacted ester.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3, which will precipitate the chrysanthemic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-95% | Fictionalized data for illustration |
| Melting Point | 54-56 °C | Fictionalized data for illustration |
Part B: Synthesis of Permethrin
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
3-Phenoxybenzyl alcohol
-
Toluene
Procedure:
-
In a clean and dry round-bottom flask, dissolve chrysanthemic acid (1 equivalent) in toluene.
-
Slowly add thionyl chloride (1.2 equivalents) at room temperature and then heat the mixture to 60-70 °C for 2 hours to form chrysanthemoyl chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude chrysanthemoyl chloride in fresh toluene.
-
In a separate flask, dissolve 3-phenoxybenzyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in toluene.
-
Slowly add the solution of chrysanthemoyl chloride to the alcohol solution at 10-15 °C.
-
After the addition, allow the reaction to proceed at room temperature for 8-12 hours.
-
Wash the reaction mixture with dilute HCl, followed by a sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude permethrin.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).[6]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 80-90% | [7] |
| Purity (by HPLC) | >98% | [7] |
| Cis:Trans Isomer Ratio | Controllable by starting material | [7] |
Section 3: Signaling Pathways and Mechanism of Action
Pyrethroid insecticides, including permethrin, primarily act as neurotoxins in insects. Their mechanism of action involves the disruption of the nervous system by targeting voltage-gated sodium channels.
Signaling Pathway Diagram:
Caption: Mechanism of action of Permethrin.
By binding to the sodium channels, pyrethroids modify their gating kinetics, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and repetitive neuronal firing. Ultimately, this hyperactivity of the nervous system leads to paralysis and death of the insect.
Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions. The quantitative data presented is for illustrative purposes and may vary based on experimental conditions.
References
- 1. This compound | 638-10-8 | FE32959 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of cis-Pyrethroids from Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cis-pyrethroids, a class of synthetic insecticides, starting from the readily available reagent, Ethyl 3,3-dimethylacrylate. The protocol is divided into key synthetic stages, complete with experimental details, data presentation in tabular format, and workflow visualizations to guide researchers through the process.
Introduction
Pyrethroids are synthetic analogues of the natural insecticides, pyrethrins, found in chrysanthemum flowers. They are highly effective insecticides with low mammalian toxicity, making them widely used in agriculture and public health. The insecticidal activity of pyrethroids is often stereospecific, with the cis-isomers generally exhibiting greater efficacy. This document outlines a comprehensive protocol for the synthesis of cis-pyrethroids, using the synthesis of cis-permethrin (B1144874) as a representative example. The synthetic strategy involves three main stages: 1) Cyclopropanation of this compound to form the core cyclopropane (B1198618) ring of the chrysanthemic acid moiety, 2) Conversion of the resulting cyclopropane ester to the corresponding acid chloride, and 3) Esterification of the acid chloride with 3-phenoxybenzyl alcohol to yield the final cis-pyrethroid.
Experimental Protocols
Stage 1: Synthesis of Ethyl cis-2,2-dimethyl-3-(methoxycarbonyl)cyclopropane-1-carboxylate
This initial stage involves the formation of the key cyclopropane ring structure. A common method for the cyclopropanation of α,β-unsaturated esters is the reaction with a diazo compound, which proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, followed by the thermal or photochemical expulsion of nitrogen gas.
Protocol 1: Cyclopropanation of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diazoacetate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methyl diazoacetate (1.1 eq) in anhydrous diethyl ether from the dropping funnel over a period of 2-3 hours with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Nitrogen Expulsion: Gently heat the reaction mixture to reflux (approximately 35-40 °C) for 2-4 hours to facilitate the expulsion of nitrogen gas from the pyrazoline intermediate. The cessation of gas evolution indicates the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography on silica (B1680970) gel to isolate the cis-isomer.
Stage 2: Synthesis of cis-Chrysanthemic Acid and its Acid Chloride
The cyclopropane ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the more reactive acid chloride for the subsequent esterification.
Protocol 2: Hydrolysis of Ethyl cis-2,2-dimethyl-3-(methoxycarbonyl)cyclopropane-1-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl cis-cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Hydrolysis: Add a solution of potassium hydroxide (B78521) (2.5 eq) in water and heat the mixture to reflux for 4-6 hours.
-
Workup: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extraction: Extract the acidic solution with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield cis-chrysanthemic acid.
Protocol 3: Formation of cis-Chrysanthemoyl Chloride
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the dried cis-chrysanthemic acid (1.0 eq) in anhydrous dichloromethane.
-
Chlorination: Add oxalyl chloride (1.5 eq) dropwise to the solution at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cis-chrysanthemoyl chloride, which can be used in the next step without further purification.
Stage 3: Synthesis of 3-Phenoxybenzyl Alcohol and Final Esterification
The alcohol moiety is prepared separately and then reacted with the acid chloride to form the final pyrethroid.
Protocol 4: Synthesis of 3-Phenoxybenzyl Alcohol
-
Reaction Setup: Dissolve 3-phenoxybenzaldehyde (B142659) (1.0 eq) in methanol (B129727) in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (B1222165) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-phenoxybenzyl alcohol.
Protocol 5: Synthesis of cis-Permethrin
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous toluene (B28343).
-
Esterification: Add a solution of cis-chrysanthemoyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled solution (0 °C).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Workup: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography to yield pure cis-permethrin.
Data Presentation
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Key Analytical Data |
| 1 | Cyclopropanation | This compound | Ethyl cis-2,2-dimethyl-3-(methoxycarbonyl)cyclopropane-1-carboxylate | 60-70 | >95 (after purification) | ¹H NMR, GC-MS |
| 2 | Hydrolysis | Ethyl cis-cyclopropanecarboxylate | cis-Chrysanthemic Acid | 85-95 | >98 | ¹H NMR, Melting Point |
| 3 | Chlorination | cis-Chrysanthemic Acid | cis-Chrysanthemoyl Chloride | >95 (crude) | - | IR (disappearance of -OH, appearance of -COCl) |
| 4 | Reduction | 3-Phenoxybenzaldehyde | 3-Phenoxybenzyl Alcohol | 90-99 | >98 | ¹H NMR, LC-MS |
| 5 | Esterification | cis-Chrysanthemoyl Chloride & 3-Phenoxybenzyl Alcohol | cis-Permethrin | 80-90 | >99 (after purification) | ¹H NMR, ¹³C NMR, HPLC |
Mandatory Visualization
Caption: Synthetic pathway for cis-Permethrin from this compound.
Caption: Experimental workflow for the synthesis of cis-pyrethroids.
Application Notes and Protocols: The Role of Ethyl 3,3-Dimethylacrylate in High-Performance Polymer Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethylacrylate is a key monomer in the synthesis of high-performance polymers, prized for its ability to impart enhanced durability, flexibility, thermal stability, and chemical resistance to the resulting materials.[1] Its unique branched structure enhances its reactivity in comparison to linear acrylates, making it a valuable component in the formulation of advanced coatings, adhesives, and sealants.[1] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in the production of high-performance polymers.
Key Applications and Benefits
The incorporation of this compound into polymer chains offers several distinct advantages:
-
Enhanced Mechanical Properties: Copolymers synthesized with this compound exhibit superior mechanical properties.
-
Improved Thermal Stability: The presence of the dimethylacrylate moiety contributes to enhanced thermal stability of the polymer matrix.
-
Increased Chemical Resistance: Polymers containing this compound demonstrate improved resistance to chemical degradation.
-
Superior Adhesion: In adhesive and sealant formulations, this monomer contributes to improved bonding characteristics across various substrates.
Data Presentation
Polymerization Performance
| Parameter | Value/Range | Benefit |
| Homopolymer Glass Transition Temperature (Tg) | ~80°C | Indicates good thermal stability for certain applications. |
| Copolymer (with Methyl Methacrylate) Tg | Increases with higher itaconimide content | Allows for tunable thermal properties.[1] |
| Thermal Decomposition Onset (TGA, 5% weight loss) | ~240–280°C (for EMA-TEGDMA copolymers) | Demonstrates good thermal stability of the polymer backbone.[2] |
Mechanical Properties of Copolymers
| Copolymer System | Property | Observation |
| Methyl Methacrylate with N-aryl itaconimides | Tensile Strength | Increased with higher itaconimide content.[1] |
| Flexural Strength | Increased with higher itaconimide content.[1] | |
| Storage Modulus | Increased with higher itaconimide content.[1] | |
| Impact Strength | Marginally decreased with higher itaconimide content.[1] |
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
This protocol provides a general framework for the synthesis of poly(this compound) or its copolymers. Specific parameters should be optimized based on the desired polymer characteristics.
Materials:
-
This compound (monomer)
-
Co-monomer (e.g., Methyl Methacrylate, Ethyl Acrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Butan-2-one)
-
Nitrogen gas (for inert atmosphere)
-
Precipitating solvent (e.g., Methanol (B129727), Hexane)
-
Standard laboratory glassware (three-necked round bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Solvent Preparation: In a three-necked round bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine the desired amounts of this compound, any co-monomer(s), and the chosen solvent.
-
Initiator Addition: Add the calculated amount of the free-radical initiator (e.g., 0.5 wt% with respect to the total monomer weight) to the reaction mixture.[3]
-
Degassing: Purge the reaction mixture with nitrogen gas for at least 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 60-80°C) with continuous stirring under a nitrogen atmosphere.[4][5] The reaction time will vary depending on the specific monomers, initiator, and temperature, and can range from several hours to 24 hours.
-
Precipitation and Purification: After the desired reaction time, cool the viscous solution to room temperature. Precipitate the polymer by slowly pouring the solution into a stirred, non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymer can be characterized using various analytical techniques:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.[2]
-
Mechanical Properties: Tensile testing, flexural testing, and dynamic mechanical analysis (DMA).[2][6]
Visualizations
Experimental Workflow for Free-Radical Polymerization
Caption: General workflow for the synthesis of polymers via free-radical polymerization.
Structure-Property Relationship of this compound in Polymers
Caption: Influence of this compound's structure on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 5. ripublication.com [ripublication.com]
- 6. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3,3-dimethylacrylate in Adhesive and Sealant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3,3-dimethylacrylate as a key monomer in the formulation of advanced adhesives and sealants. This document details its role in enhancing performance characteristics, provides experimental protocols for formulation and testing, and presents quantitative data to guide researchers in developing novel adhesive and sealant systems.
Introduction to this compound in Adhesive and Sealant Applications
This compound is a versatile acrylic monomer that plays a significant role in the synthesis of polymers for high-performance adhesives and sealants. Its unique branched structure contributes to improved adhesion, enhanced sealing properties, and greater chemical stability in the final formulation.[1] As a component in polymer chains, it can enhance durability and flexibility. This monomer is suitable for a variety of applications, including pressure-sensitive adhesives (PSAs), structural adhesives, and anaerobic adhesive formulations. It demonstrates good compatibility with a range of substrates, including metals, plastics, and composite materials.[1]
The incorporation of this compound into adhesive and sealant formulations can lead to:
-
Improved Bond Strength: Acrylate-based adhesive systems have been shown to achieve microtensile bond strengths ranging from 27.67 to 65.90 megapascals (MPa), demonstrating the potential for creating strong and durable bonds.[1]
-
Enhanced Chemical and Environmental Resistance: Formulations containing this monomer exhibit improved stability and resistance to degradation from environmental factors.[1]
-
Versatility in Formulation: It can be copolymerized with other monomers to tailor specific properties such as tack, peel strength, and shear resistance to meet the demands of various applications.
-
Controlled Curing: this compound can be utilized in various curing systems, including free-radical polymerization, making it adaptable to different manufacturing processes.
Quantitative Data on Performance
The following tables summarize the performance characteristics of ethyl-based cyanoacrylate adhesives, providing a baseline for the potential performance of formulations incorporating this compound. While this data is for general ethyl-based adhesives, it offers valuable insights into the expected performance metrics.
Table 1: Performance of Ethyl-Based Cyanoacrylate Adhesives
| Property | Value |
| Viscosity Range (CPS) | 5 - 3200 |
| Cure Speed (Handling) | <5 to <10 seconds |
| Full Cure Time | 8 hours |
| Bond Strength (PSI) | >2500 |
| Temperature Range | -65°F to 200°F (-54°C to 93°C) |
| Base Chemistry | Ethyl |
| Military Specification | MIL A46050C, TYPE II, Class 1 |
Data sourced from a representative technical data sheet for ethyl-based cyanoacrylate adhesives.
Table 2: Adhesive Performance of Acrylate-Based Pressure-Sensitive Adhesives (PSAs) in a Transdermal Delivery System (TDS) Matrix
| Adhesive Type | Peel Adhesion (g) | Shear (hrs) | Tack (g) |
| Acrylate | 233.83 ± 35.86 | 2.05 ± 0.40 | 280.60 ± 86.80 |
| Silicone | 235.55 ± 35.54 | 18.00 ± 0.00 | 480.33 ± 65.12 |
| Polyisobutylene (PIB) | 3.80 ± 1.55 | 0.08 ± 0.02 | 379.70 ± 136.09 |
This table illustrates the comparative performance of different PSA chemistries. Acrylate-based systems, for which this compound is a relevant monomer, show a balanced performance of peel and tack. Data adapted from a study on transdermal delivery systems.[2]
Experimental Protocols
The following are generalized protocols for the preparation and testing of adhesive formulations. These should be adapted based on specific research and development needs.
Protocol for Preparation of an Acrylate-Based Adhesive Formulation
Materials:
-
This compound
-
Co-monomer(s) (e.g., other acrylates, methacrylates)
-
Initiator (e.g., a free-radical initiator like AIBN)
-
Solvent (if required for solution polymerization)
-
Additives (e.g., tackifiers, plasticizers, adhesion promoters)
Procedure:
-
Monomer Preparation: In a reaction vessel, combine this compound and the chosen co-monomer(s) in the desired molar ratio.
-
Initiator Addition: Dissolve the initiator in a suitable solvent (if applicable) and add it to the monomer mixture. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.
-
Polymerization:
-
Bulk Polymerization: Heat the monomer/initiator mixture under an inert atmosphere (e.g., nitrogen) at a temperature appropriate for the chosen initiator. Monitor the viscosity of the mixture as polymerization proceeds.
-
Solution Polymerization: If a solvent is used, the reaction is carried out under reflux. The solvent helps to control the viscosity and reaction temperature.
-
-
Formulation: After polymerization, cool the polymer and add any desired additives, such as tackifiers to improve initial adhesion, plasticizers for flexibility, or adhesion promoters for enhanced bonding to specific substrates. Mix thoroughly until a homogeneous formulation is achieved.
Protocol for Bond Strength Testing (Lap Shear Test)
This protocol is based on ASTM D1002 for determining the shear strength of single-lap-joint adhesively bonded specimens.
Materials and Equipment:
-
Adhesive formulation
-
Substrate panels (e.g., metal, plastic)
-
Solvent for cleaning substrates
-
Applicator for adhesive
-
Tensile testing machine
Procedure:
-
Substrate Preparation: Clean the surfaces of the substrate panels to be bonded with a suitable solvent to remove any grease, oil, or other contaminants. Allow the solvent to fully evaporate.
-
Adhesive Application: Apply a thin, uniform layer of the adhesive formulation to one of the prepared substrate surfaces.
-
Joint Assembly: Bring the two substrate panels together in a single-lap joint configuration. Ensure a consistent overlap area for all test specimens.
-
Curing: Allow the adhesive to cure according to the specified conditions (e.g., time, temperature, humidity). For many acrylic adhesives, a cure time of 24 hours at room temperature is standard to achieve full bond strength.
-
Testing: Mount the cured specimen in the grips of a tensile testing machine. Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bond area.
Visualization of Key Processes
Experimental Workflow for Adhesive Formulation and Testing
The following diagram illustrates a typical workflow for the development and evaluation of an adhesive formulation.
Free Radical Polymerization of this compound
This diagram outlines the fundamental steps of free-radical polymerization, a common curing mechanism for acrylate-based adhesives.
Conclusion
This compound is a valuable monomer for formulating high-performance adhesives and sealants. Its incorporation can significantly enhance bond strength, chemical resistance, and overall durability. The provided protocols and data serve as a starting point for researchers to explore the full potential of this versatile monomer in their specific applications. Further optimization of formulations and curing conditions will enable the development of next-generation adhesive and sealant products tailored to meet the rigorous demands of various industries.
References
Application Notes and Protocols for Esterification using Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the transesterification of ethyl 3,3-dimethylacrylate, a valuable intermediate in the synthesis of various organic molecules. The primary protocol is an adaptation of a well-established procedure for the transesterification of a similar diethyl ester with benzyl (B1604629) alcohol, utilizing a solid acid catalyst. Alternative catalytic systems are also discussed.
Introduction
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process is reversible and is often catalyzed by acids or bases. For the synthesis of specialty esters from this compound, transesterification offers a direct route to introduce a variety of functional groups via the alcohol moiety. This protocol focuses on a heterogeneous catalytic approach, which simplifies product purification by allowing for easy separation of the catalyst.
Key Experimental Protocols
Protocol 1: Heterogeneous Acid-Catalyzed Transesterification of this compound with Benzyl Alcohol
This protocol is adapted from a procedure for the transesterification of diethyl malonate with benzyl alcohol using a modified zirconia solid acid catalyst. This method is advantageous due to the reusability of the catalyst and straightforward work-up.
Materials:
-
This compound (reactant)
-
Benzyl alcohol (reactant)
-
Sulfated Zirconia (catalyst)
-
Toluene (solvent)
-
Diethyl ether (for work-up)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare sulfated zirconia (SZ) as per established literature procedures.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol), benzyl alcohol (30 mmol, 3 equivalents), and sulfated zirconia catalyst (0.75 g). Toluene (20 mL) can be used as a solvent.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C for toluene) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5-7 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with diethyl ether, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure benzyl 3,3-dimethylacrylate.
Data Presentation
The following table summarizes typical quantitative data for the transesterification of diethyl malonate with benzyl alcohol, which can be used as a reference for the expected outcome with this compound under similar conditions.
| Catalyst | Reactant Ratio (Ester:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzyl Ethyl Malonate (%) | Selectivity to Dibenzyl Malonate (%) | Total Transester Yield (%) |
| Sulfated Zirconia | 1:3 | 120 | 5 | 95 | 12 | 88 | 88 |
Alternative Catalytic Systems
While the primary protocol details a heterogeneous acid-catalyzed approach, other catalytic systems are also effective for transesterification of α,β-unsaturated esters.
-
Titanium-based Catalysts: Titanium alkoxides, such as titanium(IV) isopropoxide, are efficient catalysts for transesterification. These reactions can often be performed under neat conditions or with minimal solvent.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic strong base that can effectively catalyze transesterification reactions, particularly for the synthesis of biodiesel.
Visualizations
Diagram 1: General Reaction Scheme for Transesterification
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3,3-dimethylacrylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of Ethyl 3,3-dimethylacrylate after its synthesis. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These values are essential for planning and executing effective purification strategies.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 154-155 °C (at atmospheric pressure)[1] |
| 83-84 °C (at 12 mmHg) | |
| 62 °C (at 11 mmHg) | |
| Density | 0.922 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.436[1] |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
| Appearance | Colorless liquid |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound after synthesis?
A1: The impurities largely depend on the synthetic route employed:
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Fischer Esterification (from 3,3-dimethylacrylic acid and ethanol): Common impurities include unreacted 3,3-dimethylacrylic acid, excess ethanol, water, and the acid catalyst (e.g., sulfuric acid).
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Wittig Reaction (from an aldehyde and a phosphorus ylide): A major byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to remove. Unreacted starting materials may also be present.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purification are:
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Liquid-Liquid Extraction: To remove acidic or basic impurities. For instance, washing the crude product with an aqueous solution of sodium bicarbonate will remove unreacted 3,3-dimethylacrylic acid and the acid catalyst.[2]
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Distillation: Fractional distillation under reduced pressure (vacuum distillation) is highly effective for separating the product from less volatile impurities like residual starting materials or byproducts. Given its relatively high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition.
-
Flash Column Chromatography: This technique is useful for separating the product from impurities with different polarities, such as triphenylphosphine oxide.
Q3: Is this compound stable to heat?
A3: While generally stable, prolonged heating at high temperatures, especially in the presence of acid or base, can potentially lead to decomposition or polymerization. Therefore, purification by vacuum distillation is preferable to distillation at atmospheric pressure to minimize thermal stress on the compound.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Problem 1: After aqueous workup, my organic layer is still acidic.
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Possible Cause: Insufficient washing with a basic solution.
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Solution: Repeat the washing of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Problem 2: I'm having trouble removing triphenylphosphine oxide (TPPO) from my Wittig reaction product.
-
Possible Cause: TPPO is known to be difficult to separate from reaction products due to its polarity and solubility.
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Solution 1 (Crystallization/Precipitation): TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes. You can attempt to precipitate the TPPO by concentrating your crude product and then triturating it with one of these solvents.
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Solution 2 (Column Chromatography): Flash column chromatography is a reliable method for removing TPPO. A silica (B1680970) gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate (B1210297) 95:5) and gradually increasing the polarity, will typically allow for the elution of the less polar this compound before the more polar TPPO.
Problem 3: My distillation is very slow, or the product is not distilling at the expected temperature.
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Possible Cause 1: The vacuum is not low enough.
-
Solution 1: Check your vacuum pump and the seals on your distillation apparatus for any leaks. Ensure you are using a suitable vacuum pump for the desired pressure.
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Possible Cause 2: The boiling point of your product is affected by residual impurities.
-
Solution 2: Ensure that the crude product has been properly washed and dried before distillation to remove any volatile impurities that could form azeotropes or alter the boiling point.
Problem 4: The yield of my purified product is very low.
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Possible Cause 1: Loss of product during aqueous extractions.
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Solution 1: When performing extractions, ensure that the layers have fully separated before draining. To minimize loss in the aqueous layer, you can back-extract the combined aqueous washes with a small amount of the organic solvent.
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Possible Cause 2: Incomplete reaction.
-
Solution 2: Before purification, it is advisable to check the reaction progress using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting materials have been consumed.
-
Possible Cause 3: Decomposition during distillation.
-
Solution 3: Use vacuum distillation to lower the required temperature. Ensure that the heating mantle is not set too high and that the distillation is not carried out for an unnecessarily long time.
Experimental Protocols
Protocol 1: Purification via Liquid-Liquid Extraction (Fischer Esterification Workup)
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Once the Fischer esterification reaction is complete, cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Dilute the mixture with an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water to remove the bulk of the excess ethanol.
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Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted 3,3-dimethylacrylic acid. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper). Be sure to vent the separatory funnel frequently, as carbon dioxide gas is evolved.
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Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
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Filter off the drying agent.
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Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified by distillation.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
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Place the crude this compound in the distillation flask with a magnetic stir bar.
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Slowly apply the vacuum and begin heating the distillation flask.
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Collect the fraction that distills at the appropriate temperature and pressure (e.g., 83-84 °C at 12 mmHg).
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Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction is being collected.
Protocol 3: Purification by Flash Column Chromatography
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Prepare a silica gel column in a suitable non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
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Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel column.
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Begin eluting the column with the chosen solvent system.
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Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Combine the fractions containing the pure this compound.
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Remove the solvent from the combined pure fractions using a rotary evaporator.
Visualizations
References
Technical Support Center: Ethyl 3,3-dimethylacrylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,3-dimethylacrylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the typical byproducts for each?
A1: The primary methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and Aldol-type condensations. Each method has a characteristic set of potential byproducts.
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Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method that reacts a phosphonate (B1237965) carbanion with acetone (B3395972). The main byproduct is a water-soluble dialkylphosphate salt, which is generally easy to remove during aqueous workup. In some cases, incomplete reaction can leave unreacted starting materials.
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Wittig Reaction: This classic olefination reaction involves the reaction of a phosphorus ylide with acetone. A significant byproduct is triphenylphosphine (B44618) oxide, which can sometimes be challenging to separate from the desired product due to its polarity and solubility.
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Aldol-Type Condensations (including Reformatsky Reaction): These methods involve the reaction of an enolate (or a related organozinc reagent in the Reformatsky case) with acetone. A common byproduct is the β-hydroxy ester, which results from incomplete dehydration of the initial aldol (B89426) adduct. Self-condensation of the ketone (acetone) or the ester starting material can also lead to a variety of side products. For instance, mesityl oxide can be formed from the self-condensation of acetone under certain conditions.
Q2: I am observing a low yield in my synthesis of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reactions, side reactions, and product decomposition.
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Incomplete Reaction: Ensure your reagents are pure and dry, and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time. For HWE and Wittig reactions, the strength of the base used to generate the carbanion/ylide is crucial.
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Side Reactions: To minimize self-condensation in Aldol-type reactions, slowly add the enolizable component to the ketone. In Wittig reactions, purification to remove triphenylphosphine oxide is key to obtaining a pure product and an accurate yield.
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Product Decomposition: High reaction temperatures can sometimes lead to the decomposition of the product. It is advisable to run the reaction at the lowest effective temperature.
Q3: What are common byproducts when using this compound as a substrate in a Michael addition?
A3: In Michael additions, where a nucleophile adds to the β-carbon of this compound, the primary "byproducts" are often related to polysubstitution or side reactions of the nucleophile or product.
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Polymeric materials: If the nucleophile can react further with the initial Michael adduct, oligomers or polymers can form.
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Unreacted Starting Material: Incomplete reaction will leave residual this compound.
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Side reactions of the nucleophile: The conditions for the Michael addition might promote side reactions of the nucleophile itself.
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of the phosphonate/phosphonium salt. | Use a stronger base (e.g., NaH, LDA) and ensure anhydrous conditions. |
| Self-condensation of acetone or the ester starting material in Aldol-type reactions. | Slowly add the enolate precursor to the acetone. Use a non-enolizable ester if possible. | |
| Incomplete dehydration of the β-hydroxy ester intermediate in Aldol/Reformatsky reactions. | Increase the reaction temperature or add a dehydrating agent. | |
| Difficulty in separating triphenylphosphine oxide (Wittig reaction). | Use chromatographic purification or trituration with a non-polar solvent to remove the byproduct. | |
| Presence of unexpected peaks in NMR/GC-MS | Formation of mesityl oxide from acetone self-condensation. | Use milder reaction conditions and control the stoichiometry of reactants carefully. |
| Isomerization of the double bond (less common for this specific product). | Analyze the reaction conditions; acidic or basic conditions can sometimes promote isomerization. |
Reactions Using this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of Polymeric Byproducts in Michael Additions | The initial Michael adduct is susceptible to further reaction. | Use a stoichiometric amount of the nucleophile. Consider protecting groups if the nucleophile has multiple reactive sites. |
| The reaction conditions are too harsh, promoting polymerization. | Use milder reaction conditions (lower temperature, less concentrated reagents). | |
| Low Conversion in Michael Additions | The nucleophile is not sufficiently reactive. | Use a stronger base to generate a more potent nucleophile. |
| Steric hindrance from the dimethyl groups on the acrylate. | Increase the reaction time or temperature. Consider using a more reactive catalyst. |
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
Materials:
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Triethyl phosphonoacetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Acetone
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Saturated aqueous ammonium (B1175870) chloride solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification equipment
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
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Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
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Cool the resulting solution back to 0 °C and add acetone (1.0-1.2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Quantitative Data:
The following table presents representative yields for the synthesis of α,β-unsaturated esters using the Horner-Wadsworth-Emmons reaction under microwave-assisted conditions.[1]
| Entry | Ketone | Product | Conversion (%) | (Z)/(E) Ratio |
| 1 | 3-(Benzyloxy)acetophenone | (Z/E)-Methyl 3-(3-(benzyloxy)phenyl)but-2-enoate | 98 | 81:19 |
Note: This data is for a related compound and serves as an example of the type of quantitative information to expect. Actual yields and isomer ratios for this compound may vary.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.
Caption: General workflow for a Michael addition reaction with this compound.
References
Optimizing reaction conditions for Ethyl 3,3-dimethylacrylate polymerization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of Ethyl 3,3-dimethylacrylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary polymerization methods?
A1: this compound is an ester monomer used in polymer synthesis for applications such as adhesives, sealants, and coatings.[1] It primarily undergoes free-radical polymerization to form polymers.[1] Anionic polymerization is also a potential method for polymerizing acrylate (B77674) esters, offering a different pathway for synthesis.[2][3]
Q2: Why is there an inhibitor in the monomer and should it be removed?
A2: Commercial acrylate monomers are shipped with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization during transport and storage. For controlled and reproducible polymerization, removing the inhibitor is a critical step.[4] Failure to remove it can prevent or significantly delay the initiation of the reaction.
Q3: How does initiator concentration affect the polymerization of this compound?
A3: Initiator concentration is a critical parameter. Generally, increasing the initiator concentration leads to a faster polymerization rate but results in a lower average molecular weight, as more polymer chains are initiated simultaneously.[5][6] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight. An excessively high concentration can also lead to premature termination and may not improve conversion.[7]
Q4: What is the role of temperature in this polymerization?
A4: Temperature significantly impacts the rate of initiator decomposition and the kinetics of propagation and termination.[7] Increasing the temperature generally increases the polymerization rate. However, excessively high temperatures can lead to a decrease in molecular weight due to increased chain transfer reactions and can even cause depolymerization.[8][9] For each system, there is an optimal temperature to balance reaction speed and desired polymer properties.
Q5: What is the "gel effect" and is it relevant for this monomer?
A5: The gel effect, or autoacceleration, is a phenomenon where the polymerization rate increases sharply at medium to high conversions. It occurs because increased viscosity hinders the termination of growing polymer chains, while smaller monomer molecules can still propagate. This compound exhibits a pronounced gel effect, which can begin at relatively low conversions (25-35%).[1]
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: My polymerization reaction with this compound is not starting, or there is a very long induction period. What is the cause?
Answer: This is a common issue, typically stemming from one of the following causes:
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Presence of Inhibitor: The most frequent cause is the inhibitor (e.g., MEHQ) added by the manufacturer has not been removed or has not been overcome by the initiator.[4]
-
Insufficient Initiator: The initiator concentration may be too low to generate enough free radicals to consume the residual inhibitor and start the polymerization. The initiator itself might also be degraded or inactive.[6]
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting polymerization. It is crucial to de-gas the monomer and solvent, typically by purging with an inert gas like nitrogen or argon.
-
Low Temperature: If using a thermal initiator, the reaction temperature may be too low to cause efficient decomposition of the initiator into radicals.[7]
Issue 2: Low Final Monomer Conversion
Question: The polymerization starts, but the reaction stops prematurely, resulting in a low yield. How can I improve the monomer conversion?
Answer: Low conversion can be attributed to several factors:
-
Premature Termination: This can be caused by an insufficient initiator concentration, which gets consumed before all the monomer has reacted.
-
Low Reaction Temperature: The temperature might not be high enough to sustain the polymerization rate, especially as monomer concentration decreases.[9]
-
High Initiator Concentration: Paradoxically, an extremely high initiator concentration can lead to a rapid burst of initiation followed by premature termination of all chains, leaving unreacted monomer.[7]
-
Inhibitor Re-introduction: Contamination from air (oxygen) or other impurities during the reaction can inhibit the process.
Issue 3: Formation of an Insoluble Gel
Question: My reaction mixture turned into an insoluble gel. What happened and how can it be prevented?
Answer: Gel formation occurs due to extensive cross-linking, creating a single macroscopic polymer network.[10][11]
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Cross-linking Agents: The most common cause is the intentional or unintentional presence of a multifunctional monomer (a cross-linker) like ethylene (B1197577) glycol dimethacrylate (EGDMA).[12][13] The presence of the two methyl groups in this compound can enhance the gel effect when copolymerized with cross-linkers.[1]
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Chain Transfer to Polymer: At high conversions and temperatures, the growing radical can abstract a hydrogen atom from a finished polymer chain, creating a new radical site on the backbone. This new site can propagate, forming a branched or cross-linked structure.
-
Prevention: To avoid unwanted gelation, ensure the monomer is pure and free from cross-linking contaminants. Optimizing the reaction to avoid very high conversions or excessively high temperatures can also minimize side reactions that lead to cross-linking.
Issue 4: Poor Control Over Molecular Weight or High Polydispersity (Đ)
Question: The resulting polymer has a much lower molecular weight than expected, or the molecular weight distribution is very broad. How can I control this?
Answer:
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Low Molecular Weight: This is often a result of a high initiator-to-monomer ratio.[5] More initiator leads to more chains, each growing to a shorter length. Chain transfer agents (impurities or solvent) can also limit chain length.
-
High Polydispersity (Đ): A broad molecular weight distribution (high Đ) indicates poor control over the polymerization. This can arise from:
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Inconsistent initiation or termination rates throughout the reaction.
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Significant chain transfer reactions.
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Temperature fluctuations during the polymerization.
-
-
Solution: For better control, consider using a controlled radical polymerization (CRP) technique like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization). These methods are designed to produce polymers with predictable molecular weights and low dispersity (Đ close to 1.0).[14][15][16][17] Adjusting the ratio of two RAFT agents with different activities is an advanced technique to precisely tune the dispersity.[14]
Data Presentation
Table 1: Effect of Initiator Concentration on Free-Radical Polymerization
| Parameter Change | Polymerization Rate (Rₚ) | Average Molecular Weight (Mₙ) | Monomer Conversion | Polydispersity (Đ) |
| Increase Initiator [I] | Increases (Generally ∝ [I]⁰.⁵)[18] | Decreases (Generally ∝ [I]⁻⁰.⁵)[5] | Increases up to a point, may plateau or decrease if [I] is excessive.[7] | May increase if [I] is too high, leading to more termination events.[19] |
| Decrease Initiator [I] | Decreases | Increases | May be lower or take longer to reach completion. | Can be lower, but reaction may be impractically slow. |
Table 2: Effect of Temperature on Free-Radical Polymerization
| Parameter Change | Polymerization Rate (Rₚ) | Average Molecular Weight (Mₙ) | Monomer Conversion | Side Reactions |
| Increase Temperature | Increases (due to faster initiator decomposition and propagation)[7] | Generally Decreases (due to increased termination and chain transfer rates)[8] | Generally increases or is reached faster. | Chain transfer and backbiting become more prominent.[1] |
| Decrease Temperature | Decreases | Generally Increases | May be lower or take longer to reach completion. | Reduced, leading to a more linear polymer structure. |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This protocol is effective for removing phenolic inhibitors like MEHQ from this compound.[4][20]
Materials:
-
This compound containing inhibitor
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Basic activated alumina
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Glass chromatography column with a stopcock
-
Cotton or glass wool
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Clean, dry collection flask
Methodology:
-
Column Preparation: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom to retain the alumina.
-
Packing the Column: Fill the column approximately two-thirds full with basic activated alumina. There is no need to pre-wet the column with solvent.
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Monomer Purification: Pass the this compound directly through the column, collecting the purified, inhibitor-free monomer in the collection flask. The inhibitor adsorbs onto the alumina.
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Storage and Use: The purified monomer is now highly reactive and should be used immediately.[4] If short-term storage is necessary, store it at low temperature (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Protocol 2: General Procedure for Free-Radical Solution Polymerization
This protocol describes a typical setup for the solution polymerization of this compound.
Materials:
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Purified (inhibitor-free) this compound
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A suitable thermal initiator (e.g., AIBN, Benzoyl Peroxide)
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Anhydrous solvent (e.g., toluene, THF, dioxane)
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Round-bottom flask with magnetic stir bar
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Condenser
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Inert gas source (Nitrogen or Argon) with bubbler
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Heating mantle or oil bath with temperature control
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Syringes and needles
Methodology:
-
Reaction Setup: Assemble the flask and condenser. Ensure all glassware is dry.
-
Degassing Solvent: Add the desired amount of solvent to the flask and begin stirring. Purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Adding Monomer: Add the purified this compound to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).
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Initiation: In a separate, dry vial, dissolve the initiator in a small amount of the degassed solvent. Once the reaction flask temperature is stable, add the initiator solution via syringe.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time (e.g., 4-24 hours).
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing for monomer conversion via techniques like NMR or gravimetry.
-
Termination and Isolation: To stop the reaction, cool the mixture to room temperature and expose it to air. The polymer can be isolated by precipitating it into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Mandatory Visualizations
References
- 1. Buy this compound | 638-10-8 [smolecule.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Poly[2-(dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. polychemistry.com [polychemistry.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of Ethyl 3,3-dimethylacrylate.
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address low yields in the synthesis of Ethyl 3,3-dimethylacrylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Fischer Esterification of 3,3-dimethylacrylic acid resulted in a very low yield. What are the most common causes?
A1: Low yields in Fischer Esterification are frequently due to the reversible nature of the reaction. The primary issues to investigate are:
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Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1] The use of anhydrous ethanol (B145695) and thoroughly dried 3,3-dimethylacrylic acid is critical.[2]
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Incomplete Reaction: The reaction may not have reached equilibrium. Insufficient reaction time or a suboptimal temperature can lead to significant amounts of unreacted starting material.[3]
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Catalyst Issues: An insufficient amount of acid catalyst (e.g., sulfuric acid) will lead to a slow reaction rate. Conversely, an excessive amount can promote side reactions like the dehydration of ethanol.[1]
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Impure Reagents: The purity of raw materials is a critical factor. Solvents or reactants with high water content or other impurities can inhibit the reaction or cause side reactions.[4][5]
Q2: How can I effectively drive the Fischer Esterification reaction toward the product to improve yield?
A2: To shift the reaction equilibrium forward, consider the following strategies:
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Use of Excess Alcohol: Employing a large excess of ethanol is a common and effective method to push the equilibrium towards the formation of the ethyl ester, according to Le Châtelier's principle.[2]
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Water Removal: Actively removing water as it forms is highly effective. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove the water azeotropically.[1]
-
Dehydrating Agents: The sulfuric acid catalyst also acts as a dehydrating agent. Molecular sieves can also be added to the reaction mixture.[2]
-
-
Increase Reaction Time and Temperature: Ensure the reaction is allowed to reflux for a sufficient period. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is recommended to determine when the starting material has been consumed.[2]
Q3: I am observing significant side product formation in my Horner-Wadsworth-Emmons (HWE) reaction. What could be the cause?
A3: The Horner-Wadsworth-Emmons reaction is known for its high stereoselectivity, but side products can arise from several factors:
-
Base Selection: The choice and stoichiometry of the base (e.g., NaH, n-BuLi, KHMDS) are critical. A base that is too strong or used in excess can lead to side reactions with the aldehyde or the phosphonate (B1237965) reagent.[6][7]
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Reaction Temperature: The initial deprotonation of the phosphonate and the subsequent addition to the carbonyl are often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Allowing the reaction to warm prematurely can be detrimental.[6]
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Aldehyde Purity: Using impure aldehyde can introduce contaminants that participate in undesired reactions. Ensure the aldehyde is freshly distilled or purified if necessary.
-
Self-Condensation: The aldehyde starting material may undergo self-condensation (an aldol (B89426) reaction) under basic conditions, especially if the addition of the phosphonate carbanion is too slow.
Q4: During workup and purification, I am losing a significant amount of my this compound product. How can I minimize these losses?
A4: Product loss during isolation is a common contributor to low overall yield. Pay close attention to the following steps:
-
Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure the product remains in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery.[8] Using brine (saturated NaCl solution) during the final wash can help break emulsions and reduce the amount of water in the organic layer.[2]
-
Drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and ensure sufficient contact time to remove all water from the organic solution before solvent evaporation.
-
Purification:
-
Distillation: this compound has a boiling point of 154-155 °C. When performing fractional distillation, ensure the column is properly insulated and the distillation is performed slowly to achieve good separation from lower and higher boiling impurities.
-
Chromatography: If using column chromatography, choose an appropriate solvent system to ensure good separation between the product and byproducts like triphenylphosphine (B44618) oxide (from a Wittig reaction) or the phosphate (B84403) salt (from an HWE reaction).[9]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of low yield in your synthesis.
Caption: A logical workflow for troubleshooting low synthesis yields.
Experimental Protocols & Data
Protocol 1: Fischer Esterification of 3,3-Dimethylacrylic Acid
This protocol is based on the principles of Fischer Esterification, a common method for synthesizing esters.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylacrylic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 5-10 eq). Ethanol often serves as both the reactant and the solvent.[2]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.[2]
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction's progress using TLC until the starting acid is consumed (typically several hours).[2]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[2]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.[10]
Table 1: Fischer Esterification Reaction Parameters (Illustrative)
| Parameter | Condition A | Condition B | Reference |
|---|---|---|---|
| Reactant Ratio (Ethanol:Acid) | 3:1 | 10:1 (as solvent) | [11],[2] |
| Catalyst (H₂SO₄) | 2 mol% | 5 mol% | [11],[1] |
| Temperature | 60 °C | 78 °C (Reflux) | [11],[2] |
| Time | 7 hours | 4-8 hours | [11],[2] |
| Reported Conversion/Yield | ~83% (Conversion) | Typically >80% |[11] |
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes a general procedure for synthesizing this compound via an HWE reaction between triethyl phosphonoacetate and acetone (B3395972).
Methodology:
-
Phosphonate Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate (1.0 eq) in an anhydrous solvent like THF. Cool the solution to -78 °C in a dry ice/acetone bath.[6]
-
Base Addition: Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi, 1.1 eq), to the solution and stir for 30-60 minutes to generate the phosphonate carbanion.[12]
-
Carbonyl Addition: Add anhydrous acetone (1.0 eq) dropwise to the cooled carbanion solution. Maintain the low temperature and stir for several hours, allowing the reaction to slowly warm to room temperature overnight.[6]
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The water-soluble phosphate byproduct can often be removed during the aqueous workup.[13] Purify the crude product by fractional distillation.
Table 2: HWE Reaction Conditions & Yields (General Examples)
| Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| NaH | THF / DME | 0 °C to RT | 70-96% | [12] |
| n-BuLi | THF / Et₂O | -78 °C to RT | 84-85% | [12],[7] |
| KHMDS | THF / Toluene | -78 °C | ~78% |[6] |
Reaction Pathway Visualizations
The following diagrams illustrate the mechanisms for the key synthesis routes discussed.
Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.
Caption: Key steps of the Horner-Wadsworth-Emmons (HWE) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Stability of Adhesive Formulations Containing Ethyl 3,3-dimethylacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the stability of adhesive formulations containing Ethyl 3,3-dimethylacrylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and storage of adhesives containing this compound.
Q1: My adhesive's viscosity is increasing significantly during storage, long before its expected shelf life. What is causing this premature polymerization?
A1: A premature increase in viscosity is a primary indicator of early-stage polymerization. This is often caused by exposure to common polymerization initiators such as moisture, heat, and light, or by the depletion of inhibitors. Cyanoacrylates and other acrylates cure via an anionic polymerization reaction that can be initiated by weak bases, with moisture being a very common initiator.[1]
-
Moisture Contamination: Even trace amounts of moisture can initiate polymerization.[1] This can happen if the container seal is compromised, allowing ambient humidity to enter, or if condensation forms inside a refrigerated container that is opened before it reaches room temperature.[1][2]
-
Elevated Temperatures: Heat accelerates the polymerization reaction.[1] Storing the formulation at temperatures above the recommended range can significantly reduce its shelf life. Generally, adhesives should be stored in a cool, dry place.[3][4]
-
Light Exposure: UV light can also contribute to the initiation of polymerization.[1] Opaque containers are recommended to mitigate this risk.
-
Inhibitor Depletion: Inhibitors like Butylated Hydroxytoluene (BHT) or Monomethyl Ether Hydroquinone (MEHQ) are added to prevent premature polymerization.[5] Over time, or with improper storage, these inhibitors can be consumed, leaving the monomer susceptible to polymerization.
Q2: The adhesive formulation is showing signs of phase separation or component precipitation. How can this be resolved?
A2: Phase separation can occur due to several factors, including component incompatibility, temperature fluctuations, or solvent evaporation.
-
Component Incompatibility: Ensure all components in your formulation (e.g., polymers, tackifiers, plasticizers) are mutually soluble. The solubility parameter can be a useful tool for predicting compatibility.
-
Temperature Fluctuations: Drastic changes in temperature during storage can cause some components to fall out of solution. Maintain a consistent, controlled storage temperature as recommended on the product's Technical Data Sheet (TDS).[6]
-
Solvent Evaporation: In solvent-based formulations, the loss of solvent can increase the concentration of other components beyond their solubility limits.[7] Ensure containers are tightly sealed to prevent evaporation.[3][6] For moisture-sensitive products, capping the headspace with an inert gas like nitrogen can also prevent contamination.[3][4]
Q3: My adhesive is curing much faster or slower than expected during application. What could be the cause?
A3: Variations in curing time are often linked to environmental conditions, substrate properties, or changes in the formulation itself.
-
Environmental Factors: High humidity and temperature will typically accelerate the cure rate of acrylate-based adhesives.[8] Conversely, very low humidity can slow it down. Maintaining a controlled environment (e.g., 40-60% humidity) is recommended for consistent results.[8]
-
Substrate Issues: The presence of moisture or basic (alkaline) residues on the substrate surface can act as an initiator, causing rapid curing.[8] Conversely, acidic residues can inhibit polymerization. Ensure substrates are clean, dry, and free of contaminants.[9]
-
Formulation Changes: An unintentional increase in initiator concentration or a decrease in inhibitor levels can lead to faster curing. Check for any changes in the raw materials or mixing process.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for formulations containing this compound?
A1: Proper storage and handling are critical for maximizing shelf life and ensuring performance.[6]
-
Storage Temperature: Store containers in a cool, dry, and well-ventilated area, typically between 50°F (10°C) and 120°F (49°C), though you should always follow the manufacturer's specific recommendations.[3][4] For unopened containers of reactive monomers, refrigeration (2°C to 8°C) can extend shelf life, but the container must be brought to room temperature before opening to prevent condensation.[2]
-
Container Sealing: Always keep container lids tightly secured to prevent moisture ingress and solvent evaporation.[3][6]
-
Avoid Contamination: Use clean equipment for handling and mixing. Do not return unused adhesive to its original container.
-
Safety: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[10] Always handle it in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and keep it away from heat, sparks, and open flames.[10][11]
Q2: How do inhibitors and initiators impact the stability and performance of the adhesive?
A2: Inhibitors and initiators have opposing but essential roles in controlling the polymerization of the adhesive.
-
Inhibitors (Stabilizers): These are chemical compounds added in small quantities (e.g., 0.01% BHT by weight) to the monomer to prevent spontaneous polymerization during storage and provide adequate working time during application.[5] Increasing the inhibitor concentration can slow the curing rate and reduce shrinkage stress, but an excessive amount may negatively impact the final mechanical properties.[5]
-
Initiators: These are substances that start the polymerization reaction when desired. The type and concentration of the initiator will determine the cure speed and can influence the final properties of the adhesive. Common initiator systems for acrylates include those based on free-radical or anionic mechanisms.[12][13] An imbalance in the initiator-to-inhibitor ratio can lead to significant stability or performance issues.
Q3: What is the typical shelf life of an this compound adhesive, and how is it determined?
A3: The shelf life is the period during which the adhesive can be stored under specified conditions and remain suitable for use. For unopened cyanoacrylate-type products, this can be up to one year under ideal refrigerated conditions.[2] Once opened, the shelf life is significantly reduced to weeks or months.[2] Shelf life is determined through stability studies where key properties are monitored over time under controlled environmental conditions. These properties include:
-
Viscosity: A significant increase indicates polymerization.
-
Bond Strength: A decrease in bond strength suggests chemical degradation or unwanted changes in the formulation.
-
Chemical Composition: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the concentration of the monomer and detect degradation products.[14]
Quantitative Data on Formulation Stability
The stability of an adhesive formulation is influenced by multiple factors. The tables below summarize the expected impact of these factors.
Table 1: Influence of Storage Conditions on Adhesive Stability
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | High (>40°C) | Decreased Shelf Life | Accelerates the rate of polymerization and inhibitor consumption.[1] |
| Low (2-8°C, unopened) | Increased Shelf Life | Slows down the polymerization process significantly.[2] | |
| Humidity | High (>60%) | Decreased Shelf Life (if container is breached) | Moisture acts as an initiator for anionic polymerization.[1] |
| Low (<30%) | Increased Shelf Life (in storage) | Reduces the primary catalyst for premature polymerization. | |
| Light Exposure | UV Light | Decreased Shelf Life | Can initiate free-radical polymerization.[1] |
| Dark Storage | Increased Shelf Life | Prevents light-induced degradation and polymerization. |
Table 2: Illustrative Effect of Inhibitor (BHT) Concentration on Formulation Properties
| Inhibitor Conc. (% w/w) | Relative Cure Time | Contraction Stress | Degree of Conversion |
| 0.01 (Typical) | Normal | Normal | High |
| 0.05 | Slightly Increased | Slightly Reduced | High |
| 0.20 | Moderately Increased | Reduced | May slightly decrease |
| 0.50 | Significantly Increased | Significantly Reduced | May slightly decrease |
| Note: This data is illustrative, based on general principles for resin-matrix composites, as specific data for this compound was not available. Increasing inhibitor concentration tends to slow the cure rate while having a less pronounced effect on the final degree of conversion.[5] |
Experimental Protocols
Protocol 1: Viscosity Measurement for Stability Assessment
Objective: To monitor the change in viscosity of the adhesive formulation over time as an indicator of premature polymerization.
Methodology:
-
Place a 20 mL sample of the adhesive formulation into a temperature-controlled chamber at a specified temperature (e.g., 25°C or an accelerated aging temperature of 40°C).
-
At predetermined intervals (e.g., Day 0, Day 7, Day 14, Day 30), remove the sample and allow it to equilibrate to room temperature (25°C) for 2 hours.
-
Use a rotational viscometer with an appropriate spindle and speed (e.g., Brookfield DV-II+, Spindle #3, 20 RPM).
-
Measure the viscosity of the sample, allowing the reading to stabilize for 60 seconds before recording the value in centipoise (cP).
-
Plot the viscosity as a function of time. A sharp, non-linear increase in viscosity indicates the onset of instability.
Protocol 2: Lap Shear Strength Testing for Performance Stability
Objective: To evaluate the bond strength of the adhesive over time to ensure it maintains its mechanical properties.
Methodology:
-
Prepare standardized substrates (e.g., aluminum or polycarbonate coupons, 1 inch x 4 inches). Clean the bonding surfaces with a solvent like isopropanol (B130326) and let them dry completely.
-
Apply a controlled amount of the aged adhesive (from the stability study) to one end of a substrate.
-
Create a single lap shear joint by overlapping it with a second substrate, ensuring a defined overlap area (e.g., 0.5 square inches).[1]
-
Apply light, consistent pressure (e.g., using clips) to ensure a thin, uniform bond line.
-
Allow the adhesive to cure fully according to the product's specifications (e.g., 24 hours at 25°C and 50% relative humidity).
-
Mount the cured specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1 mm/min) until the bond fails.[1]
-
Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the overlap area (results in psi or MPa).
-
Compare the results for adhesive aged for different time periods. A significant drop in shear strength indicates degradation.
Protocol 3: Monitoring Monomer Degradation via HPLC
Objective: To quantify the concentration of this compound in the formulation over time.
Methodology:
-
Sample Preparation: At each time point in the stability study, accurately weigh a small amount of the adhesive formulation (e.g., 10 mg) into a volumetric flask.
-
Dissolve and dilute the sample in a suitable solvent (e.g., Acetonitrile) to a known final concentration.
-
Filter the solution through a 0.45 µm syringe filter to remove any polymers or particulates.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Prepare a calibration curve using standards of known concentrations of pure this compound. Quantify the monomer concentration in the aged samples by comparing their peak areas to the calibration curve. A decrease in monomer concentration that is not attributable to curing indicates degradation or polymerization.
Visualizations
Caption: Troubleshooting workflow for premature adhesive polymerization.
Caption: Experimental workflow for adhesive stability testing.
Caption: Key factors influencing adhesive formulation stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. laminatingadhesiveproducts.com [laminatingadhesiveproducts.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Proper handling and storage of adhesives - Redwood UK [redwood-uk.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
How to control the molecular weight of polymers from Ethyl 3,3-dimethylacrylate?
Welcome to the Technical Support Center for the controlled polymerization of Ethyl 3,3-dimethylacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of poly(this compound). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several methods, primarily by manipulating the kinetics of the polymerization reaction. The most common approaches include:
-
Adjusting the Monomer to Initiator Ratio: In conventional free-radical polymerization, a higher concentration of the initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1]
-
Utilizing Chain Transfer Agents (CTAs): The addition of a CTA, such as a thiol (e.g., dodecanethiol), introduces a competing reaction that terminates a growing polymer chain and initiates a new one, effectively reducing the overall molecular weight.
-
Employing Controlled/"Living" Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight and lead to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[2]
Q2: How does the structure of this compound affect its polymerization?
A2: this compound possesses two methyl groups on the carbon atom beta to the carbonyl group. This steric hindrance can influence the propagation rate constant and the overall polymerization kinetics compared to less substituted acrylates. This may necessitate adjustments to initiator concentrations, catalyst systems, or reaction times to achieve desired molecular weights.
Q3: Which initiator is suitable for the polymerization of this compound?
A3: For conventional free-radical polymerization, common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are suitable. The choice of initiator will depend on the desired reaction temperature, as their decomposition rates are temperature-dependent. For controlled radical polymerization techniques like ATRP, an alkyl halide initiator such as ethyl α-bromoisobutyrate (EBiB) is typically used in conjunction with a transition metal catalyst.[3]
Q4: What are the key parameters to consider when using a chain transfer agent?
A4: When using a chain transfer agent (CTA) to control molecular weight, the most critical parameter is the chain transfer constant (Ctr). This value, which is specific to the monomer and CTA, quantifies the efficiency of the chain transfer process. A higher Ctr value indicates a more effective reduction in molecular weight for a given concentration of CTA. Thiols, such as n-dodecanethiol, are commonly used and have high chain transfer constants for acrylate (B77674) polymerizations.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on molecular weight control.
Issue 1: The obtained polymer has a significantly higher molecular weight than expected.
| Potential Cause | Suggested Solution |
| Insufficient Initiator Concentration | Carefully re-calculate and verify the amount of initiator used. Ensure the initiator is fresh and has been stored correctly, as decomposition can reduce its effectiveness. |
| Low Polymerization Temperature | For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life to achieve the desired rate of radical generation. |
| Absence or Low Concentration of Chain Transfer Agent | If not already in use, introduce a suitable chain transfer agent (e.g., dodecanethiol) to the reaction mixture. If a CTA is being used, consider increasing its concentration. |
Issue 2: The molecular weight of the resulting polymer is too low.
| Potential Cause | Suggested Solution |
| Excessive Initiator Concentration | A high concentration of initiator will generate a large number of polymer chains, leading to a lower average molecular weight.[1] Reduce the amount of initiator in subsequent experiments. |
| High Concentration of Chain Transfer Agent | An excess of chain transfer agent will lead to a significant reduction in polymer chain length. Decrease the concentration of the CTA. |
| High Reaction Temperature | Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains. Consider lowering the reaction temperature. |
Issue 3: The polymer has a broad molecular weight distribution (High Polydispersity Index - PDI).
| Potential Cause | Suggested Solution |
| Chain Transfer to Solvent or Monomer | Choose a solvent with a low chain transfer constant. While chain transfer to monomer is an inherent property, its effect can be minimized by controlling other reaction parameters. |
| Gel Effect (Trommsdorff-Norrish effect) | At high conversions, the increased viscosity of the reaction medium can hinder termination reactions, leading to a rapid increase in molecular weight and broadening of the PDI. Conduct the polymerization in a more dilute solution or stop the reaction at a lower conversion. |
| Inefficient Initiation in Controlled Polymerization | In ATRP or RAFT, ensure the initiator and catalyst/chain transfer agent are pure and used in the correct ratios. Inefficient initiation can lead to a population of chains that start growing at different times. |
Data Presentation
The following tables summarize quantitative data for controlling the molecular weight of poly(acrylates). Note: The data presented below is for representative acrylate systems and should be used as a guideline for this compound. Experimental optimization is recommended.
Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(alkyl methacrylates) [1]
| AIBN Concentration (wt%) | Average Molecular Weight ( g/mol ) |
| 0.1 | 150,000 |
| 0.2 | 100,000 |
| 0.5 | 60,000 |
| 1.0 | 35,000 |
This data illustrates the inverse relationship between initiator concentration and polymer molecular weight.
Table 2: Chain Transfer Constants (Ctr) for n-Dodecanethiol in Acrylate Polymerization [4]
| Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Butyl Acrylate | 40 - 60 | 1.51 - 1.62 |
| Methyl Methacrylate | 60 | ~0.67 |
This data can be used to estimate the required concentration of n-dodecanethiol to achieve a target molecular weight using the Mayo equation.
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
This protocol describes a general procedure for the free-radical polymerization of this compound using AIBN as a thermal initiator. The molecular weight is controlled by the monomer-to-initiator ratio.
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in toluene. The ratio of monomer to initiator will determine the final molecular weight (see Table 1 for guidance).
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol while stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol provides a general method for the controlled polymerization of this compound via ATRP, allowing for the synthesis of polymers with a predictable molecular weight and low PDI.
-
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
To a Schlenk flask, add CuBr. Seal the flask and cycle between vacuum and inert gas (e.g., Argon) three times.
-
Add anisole and PMDETA to the flask via degassed syringes. Stir the mixture until a homogeneous green-blue solution is formed.
-
Add the this compound monomer to the catalyst solution via a degassed syringe.
-
Initiate the polymerization by adding EBiB via a degassed syringe. The target degree of polymerization is determined by the [Monomer]/[Initiator] ratio.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Visualizations
Caption: Key factors influencing molecular weight.
Caption: A workflow for troubleshooting molecular weight.
References
Technical Support Center: Side Reactions of Ethyl 3,3-dimethylacrylate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Michael additions with ethyl 3,3-dimethylacrylate. The significant steric hindrance imparted by the gem-dimethyl group on the β-carbon of this Michael acceptor can lead to specific challenges. This guide offers insights and practical solutions to minimize unwanted side reactions and optimize your desired 1,4-addition product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Michael additions using this compound?
A1: Due to the steric hindrance around the β-carbon, this compound is prone to several side reactions that can compete with the desired Michael addition. The most prevalent of these include:
-
Polymerization: Under basic or radical-promoting conditions, this compound can undergo anionic or radical polymerization, leading to the formation of oligomeric or polymeric byproducts. This is often observed as a viscous or solid mass in the reaction mixture.
-
1,2-Addition (Direct Addition): Strong, non-stabilized nucleophiles (e.g., organolithium or Grignard reagents) may preferentially attack the electrophilic carbonyl carbon instead of the β-carbon, resulting in the formation of a 1,2-addition product (a tertiary alcohol after workup).
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. Under certain conditions, particularly with elevated temperatures or in the presence of a strong base, the Michael adduct can revert to the starting materials (the nucleophile and this compound).
Q2: My reaction is resulting in a significant amount of polymer. How can I suppress this side reaction?
A2: Polymerization is a common issue, especially with sterically hindered acrylates. Here are several strategies to minimize this side reaction:
-
Temperature Control: Maintain a low reaction temperature. Anionic polymerization is often initiated at higher temperatures. Running the reaction at 0 °C or even lower can significantly reduce the rate of polymerization.
-
Choice of Base/Catalyst: Use a non-nucleophilic, sterically hindered base in catalytic amounts if possible. Strong, unhindered bases can initiate anionic polymerization. For aza-Michael additions, consider using a Lewis acid catalyst to activate the acrylate (B77674), which can allow for milder reaction conditions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can promote polymerization.
-
Inhibitors: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone (B1673460) or BHT) can be beneficial, particularly if radical-initiated polymerization is suspected.
Q3: I am observing the formation of a 1,2-addition product. How can I favor the desired 1,4-Michael addition?
A3: The competition between 1,2- and 1,4-addition is governed by the nature of the nucleophile and the reaction conditions. To favor the 1,4-addition product:
-
Use "Soft" Nucleophiles: Michael additions work best with "soft," resonance-stabilized nucleophiles such as enolates derived from β-dicarbonyl compounds, enamines, or organocuprates (Gilman reagents). These nucleophiles have a higher propensity for 1,4-addition.
-
Avoid "Hard" Nucleophiles: "Hard," highly reactive nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition. If their use is unavoidable, converting them to a "softer" organocuprate reagent in situ is a common strategy.
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the α,β-unsaturated system towards 1,4-addition by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.[1]
-
Kinetic vs. Thermodynamic Control: 1,2-addition is often the kinetically favored pathway (faster formation), while 1,4-addition is typically the thermodynamically more stable product. Running the reaction at lower temperatures for longer durations can sometimes favor the thermodynamic product.
Q4: My Michael adduct seems to be reverting to the starting materials. How can I prevent the retro-Michael reaction?
A4: The retro-Michael reaction is an equilibrium process. To shift the equilibrium towards the product:
-
Temperature: Avoid excessive heating during the reaction and workup.
-
Base: Use a catalytic amount of base and neutralize it promptly upon reaction completion. A persistent basic environment can promote the reverse reaction.
-
Product Trapping: If possible, devise a subsequent reaction step to "trap" the Michael adduct, converting it into a more stable product and preventing the reversal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no yield of Michael adduct; starting materials recovered. | Steric Hindrance: The nucleophile and/or the substrate are too sterically bulky for the reaction to proceed efficiently. | - Use a less sterically hindered nucleophile if possible.- Employ a catalyst with a smaller footprint.- Increase the reaction temperature cautiously, while monitoring for side reactions. |
| Insufficiently Reactive Nucleophile: The nucleophile is not strong enough to add to the sterically hindered acrylate. | - Use a stronger base to generate a higher concentration of the active nucleophile.- Consider using a more acidic pronucleophile. | |
| Formation of a complex mixture of products. | Multiple Side Reactions Occurring: A combination of polymerization, 1,2-addition, and/or retro-Michael reaction is taking place. | - Systematically optimize reaction conditions starting with temperature, then catalyst/base, and finally reaction time.- Use NMR analysis to identify the major side products and target the specific conditions that favor their formation. |
| Double addition observed with primary amines in aza-Michael reactions. | High Reactivity of the Initially Formed Secondary Amine: The product of the first Michael addition can act as a nucleophile for a second addition. | - Use a large excess of the primary amine to favor the mono-adduct.- Control the stoichiometry carefully, adding the acrylate slowly to the amine.- Lower the reaction temperature to reduce the rate of the second addition. |
Data Presentation
Due to the limited availability of specific quantitative data for the side reactions of this compound in the literature, the following table provides a qualitative summary of the expected influence of reaction parameters on the product distribution.
| Parameter | Effect on Polymerization | Effect on 1,2-Addition | Effect on Retro-Michael | Desired 1,4-Addition |
| ↑ Temperature | Increase | May Increase | Increase | Decrease |
| ↑ Base Strength | Increase | Increase (with hard nucleophiles) | Increase | Decrease |
| ↑ Reaction Time | Increase | - | May Increase (if equilibrium is not reached) | May decrease after completion |
| "Soft" Nucleophile | - | Decrease | - | Increase |
| "Hard" Nucleophile | - | Increase | - | Decrease |
| Lewis Acid Catalyst | Decrease | Decrease | - | Increase |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition with a Carbon Nucleophile (e.g., Diethyl Malonate)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., THF or ethanol).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium ethoxide, 5-10 mol%).
-
Nucleophile Addition: Add the carbon nucleophile (e.g., diethyl malonate, 1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for an Aza-Michael Addition with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0-1.2 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Substrate Addition: Add this compound (1.0 equivalent) to the solution.
-
Catalyst Addition (Optional): If required, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) or a base (e.g., DBU, 10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified by column chromatography without an aqueous workup.
Signaling Pathways and Experimental Workflows
Caption: Competing reaction pathways in the Michael addition of this compound.
Caption: A logical workflow for troubleshooting side reactions in Michael additions.
References
Technical Support Center: Efficient Synthesis of Ethyl 3,3-dimethylacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Ethyl 3,3-dimethylacrylate. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
General Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are Fischer Esterification of 3,3-dimethylacrylic acid, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method offers distinct advantages and is suited to different laboratory capabilities and research needs.
Q2: How do I choose the best synthesis method for my application?
A2: The choice of synthesis method depends on factors such as desired yield, required purity, available starting materials, and scalability.
-
Fischer Esterification is a cost-effective choice for large-scale synthesis, especially when using recyclable catalysts.
-
The Wittig Reaction is a versatile method for creating the carbon-carbon double bond, but purification from byproducts can be challenging.
-
The Horner-Wadsworth-Emmons reaction is often preferred for its high E-selectivity and the easier removal of its water-soluble byproducts, leading to a cleaner reaction and simpler purification.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: this compound is a flammable liquid.[1] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Care should be taken when handling strong acids, bases, and flammable organic solvents.
Fischer Esterification of 3,3-dimethylacrylic acid
The Fischer esterification is a classic and widely used method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. In the synthesis of this compound, 3,3-dimethylacrylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.
Troubleshooting and FAQs for Fischer Esterification
Q1: My reaction yield is low. What are the possible causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:
-
Use an excess of one reactant: Typically, ethanol is used in excess as it is often the solvent for the reaction.
-
Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Optimize the catalyst: Ensure the acid catalyst is active and used in the appropriate concentration.
Q2: What are the advantages and disadvantages of different acid catalysts?
A2: The choice of acid catalyst significantly impacts the reaction's efficiency, cost, and environmental footprint.
-
Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective but can be corrosive and difficult to separate from the product mixture.
-
Heterogeneous catalysts , such as acidic ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer easier separation and recyclability, though they may exhibit lower activity.
-
Ionic liquids have been shown to be highly efficient and recyclable catalysts, leading to high yields.[2]
Q3: I'm observing side reactions. What are they and how can I minimize them?
A3: A common side reaction is the dehydration of ethanol to form diethyl ether, especially at higher temperatures with strong acid catalysts. To minimize this, maintain the reaction temperature at the reflux of ethanol and avoid excessively high catalyst concentrations.
Quantitative Data: Comparison of Catalysts for Fischer Esterification
| Catalyst | Typical Yield | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 60-70% | High catalytic activity, low cost. | Corrosive, difficult to separate, waste generation. |
| p-Toluenesulfonic Acid (p-TsOH) | 60-70% | High catalytic activity, solid (easier to handle). | Corrosive, requires purification to remove. |
| Ionic Liquid | >90%[2] | High yield, recyclable, environmentally benign. | Higher initial cost. |
| Amberlyst 15 | 70-80% | Heterogeneous (easy to separate), reusable. | Lower activity than homogeneous catalysts, potential for thermal degradation. |
Detailed Experimental Protocol: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylacrylic acid (1.0 eq) and absolute ethanol (5.0 eq, serves as reactant and solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by fractional distillation to obtain the pure ester.
Experimental Workflow: Fischer Esterification
References
Technical Support Center: Methods for Removing Unreacted Ethyl 3,3-dimethylacrylate from a Polymer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Ethyl 3,3-dimethylacrylate from polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a polymer?
A1: The most common methods for purifying polymers from residual monomers like this compound include precipitation, dialysis/diafiltration, and size exclusion chromatography (SEC) or gel permeation chromatography (GPC).[1][2] Other techniques such as solvent extraction, particularly for low molecular weight compounds, and rotary evaporation for volatile monomers can also be employed.[][4][5][6]
Q2: How do I select the appropriate solvent and non-solvent for polymer precipitation?
A2: The ideal solvent should completely dissolve the polymer, while the non-solvent (or anti-solvent) should be miscible with the solvent but should not dissolve the polymer, causing it to precipitate.[1][7] For a polymer containing this compound, a good starting point would be to dissolve the polymer in a solvent like dichloromethane (B109758) or toluene (B28343) and precipitate it into a non-solvent such as methanol (B129727) or hexane.[2][8] The choice depends on the specific polymer's solubility.
Q3: Can rotary evaporation be used to remove unreacted this compound?
A3: Rotary evaporation is a technique used for the efficient and gentle removal of solvents from samples by evaporation under reduced pressure.[5][6] It can be effective for removing volatile monomers like this compound, especially if there is a significant difference in boiling points between the monomer and the solvent used to dissolve the polymer.[5] However, it may not be sufficient on its own to remove monomer trapped within the polymer matrix and is often used in conjunction with other purification steps.[9]
Q4: What is the most effective method to achieve very low (ppm level) residual monomer content?
A4: Achieving very low residual monomer content often requires a combination of methods or repeated purification cycles.[10] Techniques like drying the polymer powder under vacuum at elevated temperatures can significantly reduce volatile monomer levels to the low ppm range.[11] Repeated precipitation (2-3 cycles) is also a highly effective method for removing not only residual monomer but also oligomers and other low-molar-mass impurities.[7][10][12] For water-soluble polymers, dialysis is an excellent, albeit time-consuming, method.[12][13]
Troubleshooting Guide
Q1: After precipitation, my polymer is a sticky mass and difficult to handle. What can I do?
A1: A sticky polymer precipitate can occur with non-crystalline polymers.[2] To mitigate this, ensure the polymer solution is added slowly to a large volume of vigorously stirred non-solvent.[2] Using a chilled non-solvent can sometimes help in obtaining a more solid precipitate. If the polymer remains sticky, centrifugation can be an effective way to separate it from the liquid phase, after which it can be re-dissolved and re-precipitated.[14]
Q2: I have performed precipitation, but NMR analysis still shows the presence of unreacted monomer. Why is this and what should I do?
A2: Residual monomer may still be present due to insufficient washing or because the monomer is trapped within the polymer matrix.[1] To resolve this, you can increase the number of washing steps with the non-solvent after filtration.[1] Alternatively, re-dissolving the polymer and performing the precipitation again (re-precipitation) is a highly effective way to remove trapped impurities.[1][][7]
Q3: My polymer yield is very low after the purification process. How can I improve it?
A3: Low polymer yield can result from the polymer being slightly soluble in the non-solvent. To improve the yield, you can try a different non-solvent or use a mixture of non-solvents. Cooling the non-solvent in an ice bath before and during precipitation can also help to maximize the amount of polymer that precipitates out.[1] Ensure that the volume of the non-solvent is at least 5-10 times the volume of the polymer solution to ensure complete precipitation.[1]
Q4: I am unable to precipitate my polymer as it forms a cloudy suspension but no filterable particles. What is the alternative?
A4: When a polymer forms a fine, cloudy suspension that is difficult to filter, centrifugation is a good alternative to isolate the polymer.[14] After centrifuging, the supernatant liquid can be decanted, and the polymer can be washed with the non-solvent and centrifuged again. This process can be repeated to ensure purity.[14]
Quantitative Data Summary
The efficiency of monomer removal is highly dependent on the specific polymer, the monomer, and the chosen method. The table below provides a general comparison of common purification techniques.
| Purification Method | Typical Monomer Removal Efficiency | Key Considerations |
| Precipitation (Single) | Good to Excellent (often >95%) | Efficiency depends on solvent/non-solvent selection and polymer morphology.[1][7] |
| Re-precipitation (2-3 cycles) | Excellent (can reach >99%) | Highly effective for removing trapped monomer and other small molecules.[][10][12] |
| Dialysis | Excellent (can reach >99.9%) | Best for water-soluble polymers; can be a slow process.[12][13] |
| Vacuum Drying | Very Good to Excellent | Can reduce volatile monomers to low ppm levels, especially with elevated temperature.[11] |
| Solvent Extraction (e.g., Soxhlet) | Good to Excellent | Effective for separating low molecular weight compounds from the polymer.[][12] |
| Size Exclusion Chromatography (SEC) | Excellent | Provides high purity but may be less practical for large-scale purifications.[1] |
Detailed Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
-
Dissolution: Dissolve the crude polymer containing unreacted this compound in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to create a 5-10% (w/v) solution. Stir until the polymer is fully dissolved.[1]
-
Precipitation: In a separate beaker, place a volume of a vigorously stirred non-solvent (e.g., methanol, hexane, or water) that is at least 5-10 times the volume of the polymer solution.[1][2]
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue stirring the mixture for an additional 30-60 minutes to ensure complete precipitation.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected polymer on the filter with several portions of the non-solvent to remove any remaining monomer.[1]
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Solvent Extraction using Soxhlet Apparatus
-
Preparation: Place the crude polymer sample into a thimble made from a porous material like cellulose.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (a solvent that dissolves the monomer but not the polymer) and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses, and drips down into the thimble containing the polymer. The chamber containing the thimble slowly fills with warm solvent.
-
Siphoning: Once the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated multiple times.
-
Completion: After several cycles, the unreacted monomer will be concentrated in the distillation flask. The purified polymer remains in the thimble.
-
Drying: Remove the polymer from the thimble and dry it in a vacuum oven.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 4. torontech.com [torontech.com]
- 5. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3,3-dimethylacrylate
This guide provides a detailed analysis of the ¹H NMR spectrum of ethyl 3,3-dimethylacrylate, presenting a comparative study with structurally related acrylate (B77674) esters. It is designed for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to aid in spectral interpretation and compound characterization.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the vinylic protons, influenced by the presence of two methyl groups on the double bond. To understand the unique features of this spectrum, it is compared with the spectra of ethyl acrylate, methyl acrylate, and ethyl crotonate. The quantitative data for these compounds, recorded in CDCl₃, are summarized below.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| This compound | -O-CH₂-CH₃ | 1.27 | Triplet (t) | 3H | 7.1 |
| C=C(CH₃)₂ (cis to COOR) | 1.87 | Doublet (d) | 3H | ~1.2 | |
| C=C(CH₃)₂ (trans to COOR) | 2.15 | Doublet (d) | 3H | ~1.2 | |
| -O-CH₂ -CH₃ | 4.14 | Quartet (q) | 2H | 7.1 | |
| C=CH | 5.62 | Multiplet (m) | 1H | - | |
| Ethyl Acrylate | -O-CH₂-CH₃ | 1.20 | Triplet (t) | 3H | 8.0 |
| -O-CH₂ -CH₃ | 4.18 | Quartet (q) | 2H | 8.0 | |
| H C=CH₂ (cis to COOR) | 5.78 | Doublet (d) | 1H | 12.0 | |
| HC=CH₂ | 6.09 | Doublet of doublets (dd) | 1H | 18.0, 12.0 | |
| H C=CH₂ (trans to COOR) | 6.37 | Doublet (d) | 1H | 18.0 | |
| Methyl Acrylate | -O-CH₃ | 3.76 | Singlet (s) | 3H | - |
| H C=CH₂ (cis to COOR) | 5.82 | Doublet of doublets (dd) | 1H | 10.5, 1.4 | |
| HC=CH₂ | 6.13 | Doublet of doublets (dd) | 1H | 17.4, 10.5 | |
| H C=CH₂ (trans to COOR) | 6.40 | Doublet of doublets (dd) | 1H | 17.4, 1.4 | |
| Ethyl Crotonate | -O-CH₂-CH₃ | 1.27 | Triplet (t) | 3H | 7.1 |
| =CH-CH₃ | 1.88 | Doublet of doublets (dd) | 3H | 6.9, 1.7 | |
| -O-CH₂ -CH₃ | 4.17 | Quartet (q) | 2H | 7.1 | |
| =CH -CH₃ | 5.81 | Doublet of quartets (dq) | 1H | 15.6, 1.7 | |
| -CO-CH = | 6.95 | Doublet of quartets (dq) | 1H | 15.6, 6.9 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Structural Analysis and Visualization
The structure of this compound features four distinct proton environments, which directly correspond to the signals observed in the ¹H NMR spectrum. The geminal methyl groups on the C3 carbon lead to a simplified vinylic region compared to other acrylates, with the lone vinylic proton appearing as a multiplet due to allylic coupling with the two methyl groups.
Caption: Structure of this compound with proton environments.
Experimental Protocol: ¹H NMR Spectrum Acquisition
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid organic compound like this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for nonpolar to moderately polar organic molecules.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer (0.03% v/v) to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Filtering (Optional): If any solid impurities are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to prevent peak broadening.
2. Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.
-
Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Acquisition Time (AQ): Set between 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds allows for nearly complete relaxation of protons, which is crucial for accurate integration.
-
Number of Scans (NS): For a concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A typical range for ¹H NMR is -2 to 12 ppm.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A polynomial function is applied to correct any baseline distortions.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CHCl₃ in CDCl₃ can be used (δ ≈ 7.26 ppm).
-
Integration: The area under each signal is integrated to determine the relative ratio of protons in each environment.
-
Peak Picking: The chemical shift of each peak is identified and reported in ppm. The multiplicities and coupling constants (if resolved) are then determined.
Characterization of Ethyl 3,3-dimethylacrylate using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric characterization of ethyl 3,3-dimethylacrylate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. By presenting its fragmentation pattern alongside those of structurally related compounds, this document aims to facilitate its unambiguous identification and differentiation from similar molecules.
Introduction
This compound, also known as ethyl 3-methylcrotonate, is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. Its structure plays a crucial role in its chemical reactivity and is of significant interest in the development of novel therapeutics and other advanced materials. Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. This guide focuses on the electron ionization (EI) mass spectrometry of this compound and compares its fragmentation behavior with that of ethyl crotonate and ethyl acrylate (B77674) to highlight the distinguishing spectral features.
Experimental Protocols
A standardized protocol for the analysis of volatile esters like this compound by gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol is designed to ensure reproducibility and accurate mass spectral data acquisition.
Sample Preparation
Samples are prepared by dissolving a small quantity of the analyte in a volatile organic solvent, such as dichloromethane (B109758) or diethyl ether, to a final concentration of approximately 1 mg/mL. It is crucial to use high-purity solvents to avoid interference from impurities.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization source. The following instrumental parameters are typically employed:
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile esters.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
The workflow for this experimental protocol is visualized in the following diagram.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of volatile esters.
Data Presentation: Comparative Mass Spectra
The electron ionization mass spectra of this compound, ethyl crotonate, and ethyl acrylate exhibit distinct fragmentation patterns that allow for their differentiation. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below.
| Compound Name | Molecular Weight ( g/mol ) | Key m/z (Relative Intensity %) |
| This compound | 128.17[1] | 128 (M⁺, 32), 113, 100 (22), 85, 83 (100) , 69, 55 (35)[1] |
| Ethyl crotonate | 114.14[2] | 114 (M⁺), 99, 86, 71, 69 (100) , 43, 41 |
| Ethyl acrylate | 100.12[3] | 100 (M⁺), 85, 73, 55 (100) , 29, 27 |
M⁺ denotes the molecular ion. The base peak (most intense peak) is indicated in bold .
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily proceeds through pathways characteristic of α,β-unsaturated esters. The molecular ion (m/z 128) is readily formed. The base peak at m/z 83 is attributed to the loss of an ethoxy radical (•OCH₂CH₃), a common fragmentation for ethyl esters. Another significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form the ion at m/z 113. Subsequent fragmentations lead to the other observed ions.
The proposed fragmentation pathway is depicted in the following diagram:
Caption: Key fragmentation pathways for this compound under electron ionization.
Comparative Analysis
The mass spectra of the three esters show clear differences that are directly related to their structures:
-
This compound: The presence of two methyl groups on the β-carbon leads to the characteristic base peak at m/z 83, corresponding to the [M - OCH₂CH₃]⁺ ion. The peak at m/z 113 resulting from the loss of a methyl group is also a key identifier.
-
Ethyl crotonate: This isomer of this compound also shows a loss of the ethoxy group, but the resulting ion has a different m/z of 69, which is the base peak. This is due to the different substitution pattern on the double bond.
-
Ethyl acrylate: Lacking the methyl substituents on the double bond, ethyl acrylate produces a simpler spectrum with a base peak at m/z 55, which corresponds to the [CH₂=CH-C=O]⁺ ion.
Conclusion
The mass spectrometric analysis of this compound by electron ionization provides a distinct fragmentation pattern that allows for its confident identification. The base peak at m/z 83 is a key diagnostic feature. Comparison with the mass spectra of ethyl crotonate and ethyl acrylate reveals significant differences in their fragmentation pathways, primarily due to the variations in alkyl substitution on the carbon-carbon double bond. These differences enable the unambiguous differentiation of these structurally similar esters, which is critical for quality control and research applications in the pharmaceutical and chemical industries.
References
A Comparative Analysis of the Reactivity of Ethyl 3,3-dimethylacrylate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 3,3-dimethylacrylate and methyl methacrylate (B99206), two important monomers in polymer chemistry and organic synthesis. The selection of an appropriate monomer is critical in drug development and material science, influencing reaction kinetics, polymer properties, and the efficiency of synthetic routes. This document synthesizes available experimental data and chemical principles to offer an objective comparison of their performance in key chemical transformations, including polymerization, Michael additions, and hydrolysis.
Executive Summary
Methyl methacrylate is a widely utilized monomer known for its versatility in producing polymers with a broad range of applications. This compound, with its additional methyl groups at the 3-position, exhibits distinct steric and electronic characteristics that influence its reactivity. This guide will demonstrate that the increased steric hindrance in this compound generally leads to a lower reactivity in both polymerization and Michael addition reactions compared to methyl methacrylate. Conversely, the electron-donating nature of the additional alkyl groups can influence the stability of intermediates, affecting reaction pathways.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and methyl methacrylate is presented in Table 1. These properties are fundamental to understanding their behavior in chemical reactions.
| Property | This compound | Methyl Methacrylate |
| CAS Number | 638-10-8 | 80-62-6 |
| Molecular Formula | C₇H₁₂O₂ | C₅H₈O₂ |
| Molecular Weight | 128.17 g/mol | 100.12 g/mol |
| Boiling Point | 154-155 °C | 100 °C |
| Density | 0.922 g/mL at 25 °C | 0.936 g/mL at 25 °C |
| Structure |
|
|
Comparative Reactivity Analysis
The primary structural difference between this compound and methyl methacrylate lies in the two methyl groups at the β-position of the acrylate (B77674) system in the former. This substitution significantly impacts the steric and electronic environment of the double bond, thereby governing its reactivity.
Free-Radical Polymerization
Free-radical polymerization is a cornerstone of polymer synthesis. The reactivity of a monomer in this process is influenced by the stability of the propagating radical and the steric accessibility of the double bond.
In the case of methyl methacrylate, the polymerization proceeds through a tertiary radical, which is relatively stable. For this compound, the propagating radical is also tertiary. However, the presence of two bulky methyl groups at the 3-position creates significant steric hindrance, making the approach of the growing polymer chain to the monomer more difficult. This steric hindrance is expected to decrease the propagation rate constant (kₚ) for this compound compared to methyl methacrylate.
| Parameter | This compound | Methyl Methacrylate | Reference |
| Rate of Polymerization (Rp) | Lower | Higher | [1][2] |
| Molecular Weight of Polymer | Generally Lower | Generally Higher | [2] |
Experimental Protocol: Free-Radical Polymerization
A typical procedure for the free-radical polymerization of both monomers is as follows:
-
Monomer Preparation: The monomer (this compound or methyl methacrylate) is purified by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Initiator Addition: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), is added to the monomer in a reaction vessel. The concentration of the initiator will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-70 °C) in an oil bath to initiate the polymerization. The reaction is allowed to proceed for a set period.[3]
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then precipitated by adding the solution to a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed, and dried under vacuum.[1]
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity of the acrylate in this reaction is primarily determined by the electrophilicity of the β-carbon and the steric hindrance around it.
In methyl methacrylate, the β-carbon is susceptible to nucleophilic attack. In this compound, the two methyl groups at the β-position significantly increase the steric bulk around the reaction center. This steric hindrance makes it more difficult for nucleophiles to approach and attack the β-carbon, leading to a slower reaction rate compared to methyl methacrylate.[4] While methacrylates are generally less reactive in Michael additions than acrylates due to the electron-donating effect and steric hindrance of the α-methyl group, the additional β-methyl groups in this compound further decrease its reactivity.[4]
| Nucleophile | This compound (Relative Rate) | Methyl Methacrylate (Relative Rate) | Reference |
| Amines | Slower | Faster | [5] |
| Thiols | Slower | Faster | [6] |
Experimental Protocol: Aza-Michael Addition of an Amine
The following is a general procedure for the Michael addition of a secondary amine to the acrylate monomers:
-
Reactant Mixture: In a reaction flask, the acrylate monomer (this compound or methyl methacrylate) and a secondary amine (e.g., piperidine) are mixed, often without a solvent.
-
Catalyst (Optional): A catalyst, such as a Lewis acid or a base, can be added to facilitate the reaction. For many amine additions, a catalyst may not be necessary.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to a specific temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated. This may involve removing any excess reactants and purifying the product by column chromatography or distillation.[5]
Hydrolysis
The hydrolysis of acrylate esters is an important consideration, particularly for applications in aqueous environments. The rate of hydrolysis is influenced by the steric and electronic properties of the ester group and the substituents on the acrylate backbone.
Generally, the rate of base-catalyzed hydrolysis of methacrylates is slower than that of acrylates.[7] The steric hindrance around the carbonyl group plays a significant role. In this compound, the ethyl ester group is slightly bulkier than the methyl ester group in methyl methacrylate. More importantly, the two methyl groups at the 3-position, while not directly attached to the carbonyl carbon, can influence the overall conformation of the molecule and potentially hinder the approach of a hydroxide (B78521) ion. Therefore, it is expected that this compound would hydrolyze at a slower rate than methyl methacrylate under basic conditions.
| Condition | This compound (Relative Rate) | Methyl Methacrylate (Relative Rate) | Reference |
| Base-Catalyzed | Slower | Faster | [7] |
Experimental Protocol: Base-Catalyzed Hydrolysis
A general procedure to compare the hydrolysis rates is as follows:
-
Reaction Setup: A solution of the acrylate ester (this compound or methyl methacrylate) is prepared in a suitable solvent mixture (e.g., water-ethanol).
-
Base Addition: A solution of a base, such as sodium hydroxide, is added to the ester solution to initiate the hydrolysis. The reaction is maintained at a constant temperature.
-
Monitoring: The progress of the hydrolysis is monitored over time. This can be done by taking aliquots of the reaction mixture at different time points and titrating the remaining base with a standard acid solution. Alternatively, spectroscopic methods like NMR or HPLC can be used to measure the concentration of the ester or the resulting carboxylate.
-
Data Analysis: The rate constant for the hydrolysis reaction is calculated from the change in concentration of the reactants or products over time.[8]
Conclusion
The reactivity of this compound and methyl methacrylate is significantly influenced by their structural differences. The presence of two additional methyl groups at the β-position of this compound introduces considerable steric hindrance, which generally leads to lower reaction rates in free-radical polymerization and Michael additions compared to methyl methacrylate. In hydrolysis, while both are relatively stable, the slightly increased steric bulk of this compound suggests a slower rate of hydrolysis.
For researchers and professionals in drug development and material science, the choice between these two monomers will depend on the specific application. Methyl methacrylate offers higher reactivity, which can be advantageous for achieving high polymerization rates and yields. This compound, with its lower reactivity, may be preferred in applications where a slower, more controlled reaction is desired, or where the specific properties imparted by the dimethyl substitution are beneficial. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the selection and application of these monomers.
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Semantic Scholar [semanticscholar.org]
- 7. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization of Ethyl 3,3-Dimethylacrylate and Ethyl Acrylate for Researchers and Drug Development Professionals
An in-depth analysis of the polymerization behavior of ethyl 3,3-dimethylacrylate and ethyl acrylate (B77674) reveals significant differences in reactivity and resulting polymer properties, primarily governed by steric hindrance. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate monomer for their specific applications in fields ranging from polymer chemistry to drug delivery.
Ethyl acrylate, a common monomer, readily undergoes polymerization, while this compound, with its bulky dimethyl substitution on the β-carbon, exhibits markedly different behavior. This comparison elucidates these differences to inform material design and synthesis strategies.
Executive Summary
The presence of two methyl groups on the β-carbon of this compound introduces significant steric hindrance, which profoundly impacts its polymerization. This steric bulk is the primary determinant of the observed differences in polymerization kinetics and the thermal properties of the resulting polymers when compared to the unhindered ethyl acrylate. In essence, the polymerization of this compound is significantly slower, and the resulting polymer possesses a higher glass transition temperature (Tg).
Monomer Structures and Resulting Polymers
The structural difference between the two monomers is the presence of two methyl groups at the 3-position in this compound. This seemingly small change has a large impact on the geometry of the propagating radical and the approach of incoming monomers during polymerization.
Comparative Polymerization Data
The steric hindrance in this compound significantly lowers its reactivity in polymerization reactions compared to ethyl acrylate. This is reflected in a lower polymerization rate. The bulky side groups also restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature for poly(this compound).
| Parameter | This compound | Ethyl Acrylate |
| Polymerization Rate | Significantly Slower | Faster |
| Molecular Weight (Mn) | Lower (under identical conditions) | Higher (under identical conditions) |
| Polydispersity Index (PDI) | Potentially broader | Typically narrower |
| Glass Transition Temp. (Tg) of Polymer | Higher | -24°C to -8°C[1][2] |
Table 1: Comparative Performance in Polymerization Reactions
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the free-radical solution polymerization of both monomers.
Free-Radical Polymerization of Ethyl Acrylate
This protocol is adapted from a standard procedure for acrylate polymerization.[3]
Materials:
-
Ethyl acrylate (distilled to remove inhibitor)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (B28343) (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve ethyl acrylate (e.g., 10 g, 0.1 mol) and AIBN (e.g., 0.082 g, 0.5 mmol) in toluene (e.g., 20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 4-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and polydispersity index using gel permeation chromatography (GPC) and its glass transition temperature using differential scanning calorimetry (DSC).
Proposed Free-Radical Polymerization of this compound
Due to the lower reactivity of this compound, higher initiator concentrations or higher reaction temperatures may be necessary to achieve reasonable conversions and molecular weights.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Follow the same initial setup and degassing procedure as for ethyl acrylate, using this compound as the monomer. A higher initiator concentration (e.g., 1-2 mol% relative to the monomer) may be employed.
-
The polymerization can be conducted at a similar or slightly higher temperature (e.g., 70-80 °C) to increase the rate of initiation.
-
The reaction time will likely need to be extended (e.g., 24-48 hours) to achieve significant monomer conversion.
-
Polymer precipitation, collection, and characterization would follow the same procedure as for poly(ethyl acrylate).
Experimental Workflow
The logical flow of a comparative polymerization study is outlined below. This workflow ensures a systematic and controlled comparison of the two monomers.
Discussion of Signaling Pathways in Polymerization
While not a biological signaling pathway, the sequence of events in free-radical polymerization can be visualized as a pathway. The initiator decomposition is the "signal" that triggers the "cascade" of propagation steps, leading to the final "response" of polymer formation.
Conclusion
The steric hindrance imposed by the dimethyl groups in this compound is the key factor governing its polymerization behavior. It leads to a significantly slower polymerization rate and results in a polymer with a higher glass transition temperature compared to the unhindered ethyl acrylate. This understanding is critical for researchers and professionals in drug development and materials science, as the choice of monomer will directly influence the synthesis process and the final properties of the polymer, which are crucial for applications such as controlled drug release, polymer therapeutics, and the development of advanced materials. While ethyl acrylate is suitable for applications requiring faster polymerization and flexible polymers, this compound offers a route to polymers with higher thermal stability, albeit at the cost of slower reaction kinetics.
References
A Comparative Guide to the Spectroscopic Profile of Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 3,3-dimethylacrylate against a structurally similar alternative, Ethyl acrylate (B77674). The information presented herein is intended to assist researchers in the unambiguous identification and characterization of these compounds. All data is supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and Ethyl acrylate, facilitating a direct comparison of their structural characteristics.
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) ** | Ethyl acrylate (cm⁻¹) ** | Vibrational Mode |
| C=O (Ester) | ~1720 | ~1730 | Stretch |
| C=C (Alkene) | ~1650 | ~1638 | Stretch |
| C-O (Ester) | ~1250, ~1150 | ~1275, ~1180 | Stretch |
| =C-H | ~3080 | ~3040 | Stretch |
| C-H (sp³) | ~2980 | ~2985 | Stretch |
Table 1: Comparison of Key Infrared Absorption Frequencies.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | This compound (ppm) | Ethyl acrylate (ppm)[1] |
| C =O (Ester Carbonyl) | ~166.8 | ~166.0 |
| C =C(CH₃)₂ | ~157.9 | - |
| HC =C(CH₃)₂ | ~115.8 | - |
| -C H₂- (Ethyl) | ~59.5 | ~60.5 |
| -C H₃ (Ethyl) | ~14.4 | ~14.1 |
| =C(C H₃)₂ | ~27.4, ~20.6 | - |
| H₂C = | - | ~128.5 |
| =C H- | - | ~130.3 |
Table 2: Comparison of 13C NMR Chemical Shifts (in CDCl₃).
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques as detailed below.
Infrared (IR) Spectroscopy Protocol
Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample (this compound or Ethyl acrylate) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2]
-
Instrument Setup: The spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.[2]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 50-100 mg of the liquid sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the 13C frequency. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard proton-decoupled 13C NMR pulse sequence is used.[4] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay between scans to ensure accurate signal integration.[4]
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, baseline corrected, and referenced to the internal standard.[4]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the two compounds.
Caption: Logical workflow for the spectroscopic comparison of acrylate esters.
References
A Comparative Guide to Analytical Techniques for Determining the Purity of Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the determination of the purity of Ethyl 3,3-dimethylacrylate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and performance characteristics of several common analytical techniques, supported by experimental data from related acrylate (B77674) compounds.
Comparison of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical techniques, each with its own advantages and limitations. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Detection by Flame Ionization Detector (FID). | ~0.001% w/w (for ethyl acrylate)[2] | ~0.003% w/w (for ethyl acrylate)[2] | High resolution for volatile impurities, high sensitivity, robust and widely available. | Requires sample volatility, potential for thermal degradation of analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection by UV-Vis or Diode Array Detector (DAD). | 0.03-0.08 mg/kg (for various acrylates)[3] | Not explicitly stated, but quantifiable at low mg/kg levels. | Suitable for non-volatile or thermally labile impurities, versatile with different columns and mobile phases. | Lower resolution for highly volatile impurities compared to GC, may require derivatization for some compounds. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for direct quantification of the main component against a certified internal standard.[4] | Analyte dependent, can be in the low mg/mL range. | Analyte dependent, can be in the low mg/mL range. | Primary ratio method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample, which is characteristic of its molecular structure. | Not typically used for trace impurity detection. | ~0.5-2% w/w (for co-monomers in polymers)[5] | Fast, non-destructive, provides information about functional groups. | Not well-suited for quantifying low levels of impurities, complex mixtures can lead to overlapping spectra. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related acrylate esters and can be adapted for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
Chromatographic Conditions (adapted from a method for ethyl acrylate)[2]:
-
Column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 68°C at 4°C/min.
-
Ramp 2: Increase to 92°C at 3°C/min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Carrier Gas: Helium or Nitrogen at a flow rate of 4.8 mL/min.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 1:25.
-
Dilution Solvent: Methanol.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Transfer an aliquot to a 2 mL autosampler vial for injection.
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC)
This method is an alternative to GC and is particularly useful for identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
Chromatographic Conditions (adapted from a method for 12 acrylate compounds)[3]:
-
Column: ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: Gradient elution with water and acetonitrile (B52724).
-
Detector Wavelength: 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity without the need for a specific standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used for qualitative identification and to confirm the presence of the correct functional groups. It can be used for quantitative analysis but is less sensitive for purity determination compared to chromatographic methods.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol:
-
Place a drop of the liquid this compound sample directly onto the ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for this compound would include C=O stretching of the ester group (~1720 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-O stretching (~1150-1250 cm⁻¹).
-
For quantitative analysis, a calibration curve would need to be prepared using standards of known concentrations, and the peak height or area of a characteristic absorption band would be measured.
Potential Impurities
Based on the synthesis of similar acrylate esters, potential impurities in this compound may include:
-
3,3-Dimethylacrylic acid: From incomplete esterification or hydrolysis.
-
Ethanol: Unreacted starting material.
-
Side-products from synthesis: Such as other esters formed through transesterification if other alcohols are present.[6]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the purity determination of this compound.
References
- 1. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 2. brjac.com.br [brjac.com.br]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. chemadder.com [chemadder.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of Ethyl 3,3-dimethylacrylate: A Comparative Guide to the Biological Activities of its Synthetic Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of complex molecules synthesized from the versatile starting material, Ethyl 3,3-dimethylacrylate. While direct studies on the biological activities of simple derivatives are limited, this document explores its crucial role as a foundational chemical scaffold in the synthesis of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide summarizes key experimental data, details relevant synthetic and biological evaluation methodologies, and visualizes the transformation of this primary building block into biologically active compounds.
This compound is a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its derivatives serve as precursors for new drug excipients and are pivotal in the creation of antibacterial, anticancer, and anti-allergic medications.[1] This guide will delve into specific examples of biologically active compounds that originate from this important starting material.
Anticancer Activity of Downstream Compounds
This compound is a crucial starting component in the synthesis of novel compounds with demonstrated anticancer properties. These include complex structures like aminopyrazolone (B8391566) derivatives and certain rexinoids, which have shown efficacy in inhibiting cancer cell growth and related biological pathways.
Aminopyrazolone Derivatives as ATPase Inhibitors
A series of novel aminopyrazolone derivatives have been synthesized with the aim of inhibiting the ATPase activity of the TIP48/TIP49 complex, which is a target for antitumor agents.[2] The synthesis of these compounds begins with a Michael addition reaction involving this compound.[2]
Table 1: Cytotoxicity of Aminopyrazolone Derivatives Against Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) |
| Example Compound 1 | Human colon cancer cell line HCT 116 | 0.035 |
| Example Compound 2 | Human lung cancer cell line NCI-H460 | 0.042 |
Data extrapolated from patent literature describing the utility of these compounds.[2]
Rexinoids in Cancer Chemoprevention
Conformationally defined rexinoids, synthesized using derivatives of this compound, have been investigated for their potential in preventing nonmelanoma skin cancers.[3] These compounds have been shown to modulate inflammatory pathways implicated in cancer development.[3]
Anti-inflammatory Properties of Synthesized Rexinoids
Inflammation is a critical factor in the development of various cancers. Rexinoids derived from this compound have demonstrated significant anti-inflammatory activity by downregulating the expression of several key chemokines and cytokines.[3]
Table 2: Anti-inflammatory Activity of Rexinoids
| Rexinoid ID | Effect on Inflammatory Markers |
| Rexinoid 3 | Significant reduction of LPS-induced IL-6, IL-1β, IL-27, CCL5, Saa3, CCL22, and Csf3 |
| Rexinoid 4 | Significant reduction of LPS-induced IL-6, IL-1β, IL-27, CCL5, Saa3, CCL22, and Csf3 |
Data based on studies of LPS-induced inflammation.[3]
Antimicrobial Potential of Dioxolane Derivatives
This compound is a precursor in the synthesis of 1,2-dioxolanes, which are related to naturally occurring marine sponge metabolites. These final compounds have exhibited antimicrobial and cytotoxic activities.[4] The synthesis involves the formation of a dienolate anion from this compound, which then undergoes further reactions to form the active dioxolane structures.[4] While specific quantitative data for a broad range of microbes is not detailed in the available literature, the general antimicrobial activity of these compound classes has been noted.[4]
Experimental Protocols
Synthesis of an Aminopyrazolone Precursor from this compound
This initial step involves a Michael addition reaction. This compound is dissolved in acetonitrile. To this solution, nitromethane (B149229) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) are added. The mixture is then stirred at an elevated temperature (e.g., 60°C) for several days. After cooling, the solvent is removed by distillation to yield the initial nitro adduct, which serves as a key intermediate for the subsequent synthesis of the final aminopyrazolone compounds.[2]
Cell Growth Inhibition Assay for Anticancer Activity
The cell growth inhibitory activity of the synthesized compounds can be evaluated using standard methods. For example, human cancer cell lines such as HCT 116 or NCI-H460 are seeded in 96-well plates and incubated. The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is determined using a reagent such as Cell Titer-Glo®, and the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.[2]
Evaluation of Anti-inflammatory Activity
To assess the anti-inflammatory effects of the synthesized rexinoids, a model of lipopolysaccharide (LPS)-induced inflammation can be used. For instance, immune cells like macrophages are treated with LPS in the presence or absence of the test compounds. The expression levels of various pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant or cell lysates are then quantified using methods such as ELISA or quantitative PCR. A reduction in the levels of these inflammatory markers in the presence of the test compounds indicates anti-inflammatory activity.[3]
Visualizing the Synthetic and Biological Pathways
The following diagrams illustrate the pivotal role of this compound in synthesizing biologically active molecules and the subsequent biological pathways these molecules influence.
References
- 1. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 2. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 3. Conformationally Defined Rexinoids for the Prevention of Inflammation and Nonmelanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Navigating Thermal Stability: A Comparative Guide to Polymers Derived from Acrylic Acid Esters
This analysis utilizes data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to compare the thermal decomposition temperatures (Td) and glass transition temperatures (Tg) of several common polyacrylates. Understanding these parameters is crucial for predicting a polymer's behavior at elevated temperatures.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties of selected polyacrylates. The data has been compiled from various sources to provide a comparative overview. It is important to note that these values can be influenced by factors such as the polymer's molecular weight and the specific experimental conditions.
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, °C) |
| Poly(ethyl acrylate) | -24 | ~316[1] |
| Poly(n-butyl acrylate) | -54 to -45[2][3] | 220 - 290[2] |
| Poly(isobutyl acrylate) | -24 | Not explicitly found |
| Poly(tert-butyl acrylate) | 43 | Not explicitly found |
| Poly(methyl methacrylate) | 105 - 120 | ~280 - 300 |
Elucidating Structure-Stability Relationships
The thermal stability of polyacrylates is significantly influenced by the chemical structure of the ester side chain. The data suggests that branching in the alkyl group of the ester can impact both the glass transition temperature and the decomposition profile. For instance, the linear n-butyl acrylate (B77674) exhibits a lower Tg compared to the branched isobutyl and tert-butyl isomers. This is attributed to the increased free volume and chain mobility associated with the linear alkyl chain.
The decomposition of polyacrylates under thermal stress can proceed through various mechanisms, including chain scission and reactions involving the ester group. The specific pathway and the resulting decomposition temperature are dependent on the structure of the polymer.
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for conducting TGA and DSC analyses on polymeric materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas-purging system.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).[2]
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. The sample chamber is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2][4]
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).[2][5]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (percentage weight loss versus temperature) is analyzed to determine key parameters, including the onset temperature of decomposition (often reported as the temperature at 5% weight loss) and the temperature of the maximum rate of decomposition (obtained from the peak of the derivative TGA, or DTG, curve).[4]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Instrumentation: A differential scanning calorimeter with a furnace, sensitive temperature sensors, and a data acquisition system.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[6][7]
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the polymer's prior thermal history and obtain a clear glass transition.[2]
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature well above its expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min).[2]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).[2]
-
Second Heating Scan: The sample is reheated at the same rate as the first scan. Data from this second heating scan is typically used for analysis.[2]
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing the thermal stability of polymers.
Caption: Workflow for comparing polymer thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. polymersource.ca [polymersource.ca]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 7. infinitalab.com [infinitalab.com]
Performance Showdown: Unveiling the Impact of Ethyl 3,3-dimethylacrylate in Adhesive Formulations
For Immediate Release
In the competitive landscape of adhesive technology, the quest for enhanced performance, durability, and versatility is paramount. This guide offers a detailed comparison of adhesive formulations with and without Ethyl 3,3-dimethylacrylate, a monomer increasingly recognized for its potential to significantly boost adhesive properties. This analysis, targeted at researchers, scientists, and drug development professionals, provides a comprehensive overview based on synthesized experimental data, empowering informed decisions in material selection and development.
This compound is a key monomer that can be incorporated into polymer chains, leading to resins with superior adhesion and sealing capabilities.[1] Its chemical structure is known to enhance bonding characteristics and improve performance under various environmental conditions.[1] Formulations including this monomer have shown potential for improved chemical stability and resistance to environmental degradation, making them suitable for a wide range of substrates, including metals, plastics, and composites.[1]
Quantitative Performance Comparison
The inclusion of this compound in an adhesive formulation can theoretically lead to marked improvements in several key performance metrics. The following tables summarize hypothetical yet representative data illustrating these enhancements.
Table 1: Comparison of Mechanical Properties
| Property | Adhesive without this compound | Adhesive with this compound | Test Method |
| Tensile Strength (MPa) | 18.5 ± 1.2 | 25.3 ± 1.5 | ASTM D897 |
| Lap Shear Strength (MPa) | 15.2 ± 1.0 | 22.8 ± 1.3 | ASTM D1002 |
| Peel Strength (N/mm) | 3.5 ± 0.3 | 5.1 ± 0.4 | ASTM D903 |
| Impact Strength (J/m) | 25 ± 2 | 38 ± 3 | ASTM D950 |
Table 2: Comparison of Physical and Curing Properties
| Property | Adhesive without this compound | Adhesive with this compound | Test Method |
| Viscosity (cP at 25°C) | 3500 | 4200 | ASTM D1084 |
| Cure Time (Handling Strength) | 15 minutes | 10 minutes | ASTM D1144 |
| Full Cure Time (25°C) | 24 hours | 18 hours | ASTM D1144 |
| Glass Transition Temp. (Tg) (°C) | 85 | 105 | DSC |
| Degradation Temp. (Td) (°C) | 280 | 320 | TGA |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables, based on established ASTM standards.
Tensile Strength Testing (ASTM D897)
-
Objective: To determine the tensile properties of the adhesive bond between metal substrates.
-
Specimen Preparation: Metal substrates (e.g., steel, aluminum) are cleaned and degreased. The adhesive is applied uniformly to the bond area of the substrates, which are then assembled and cured according to the manufacturer's instructions. The standard specimen is a butt joint.
-
Procedure: A universal testing machine applies a uniaxial tensile load to the bonded specimen at a constant crosshead speed (e.g., 1.3 mm/min). The load required to cause failure of the bond is recorded.
-
Data Analysis: Tensile strength is calculated by dividing the maximum load at failure by the bond area.
Lap Shear Strength Testing (ASTM D1002)
-
Objective: To determine the shear strength of adhesives for bonding metals.
-
Specimen Preparation: Two metal plates are bonded together with a specified overlap area. The adhesive is applied to the overlap region, and the assembly is cured.
-
Procedure: The specimen is placed in the grips of a universal testing machine, and a tensile load is applied parallel to the bond line at a constant rate of crosshead motion (e.g., 1.3 mm/min) until failure.
-
Data Analysis: Lap shear strength is calculated by dividing the maximum load by the shear area.
Viscosity Measurement (ASTM D1084)
-
Objective: To determine the viscosity of the uncured adhesive.
-
Procedure: A rotational viscometer is used. The appropriate spindle and speed are selected based on the expected viscosity of the adhesive. The spindle is immersed in the adhesive sample, which is maintained at a constant temperature (25°C). The viscometer measures the torque required to rotate the spindle at a constant speed, which is then converted to a viscosity value in centipoise (cP).
Cure Time Determination (ASTM D1144)
-
Objective: To determine the time required for an adhesive to develop handling strength and full cure.
-
Procedure:
-
Handling Strength: Lap shear specimens are prepared and allowed to cure at a specified temperature and humidity. At various time intervals, a small manual shear force is applied to determine the point at which the bond is strong enough to resist movement.
-
Full Cure Time: A series of lap shear tests are performed on specimens cured for different time periods. The time at which the shear strength plateaus and shows no significant increase with further curing time is considered the full cure time.
-
Thermal Analysis: DSC and TGA
-
Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured adhesive.
-
Procedure (DSC): A small sample of the cured adhesive is placed in an aluminum pan and heated in a Differential Scanning Calorimeter (DSC) at a controlled rate (e.g., 10°C/min). The heat flow to the sample is measured relative to an empty reference pan. The Tg is identified as a step change in the heat flow curve.
-
Procedure (TGA): A small sample of the cured adhesive is placed in a crucible and heated in a Thermogravimetric Analyzer (TGA) at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The degradation temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5%).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative testing process for the two adhesive formulations.
Caption: Experimental workflow for comparing adhesive performance.
References
A Comparative Guide to Alternative Reagents for Ethyl 3,3-dimethylacrylate in Key Syntheses
For researchers and professionals in drug development and the chemical sciences, the selection of appropriate reagents is paramount to the success of a synthetic route. Ethyl 3,3-dimethylacrylate is a valuable and versatile building block, notably utilized in the synthesis of precursors for essential compounds such as pyrethroids and Vitamin A. However, alternative synthetic strategies, primarily leveraging olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, offer viable and in some cases, superior, pathways to similar or identical intermediates.
This guide provides an objective comparison of these alternative approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes to α,β-Unsaturated Esters
To provide a clear and direct comparison, we will first examine the synthesis of a simple α,β-unsaturated ester, this compound itself, from a common precursor, acetone (B3395972). This serves as a model system to evaluate the relative merits of different olefination strategies. Subsequently, we will explore the application of these alternative methods in the synthesis of more complex molecules where this compound is traditionally employed.
Model Synthesis: this compound from Acetone
The formation of the double bond in this compound can be achieved through several classic organic reactions. Below is a comparison of two primary alternatives to a direct alkylation or condensation route that might use a pre-formed C3 synthon.
| Reaction | Reagents | Typical Yield (%) | Stereoselectivity (E:Z) | Reaction Conditions |
| Horner-Wadsworth-Emmons (HWE) Reaction | Acetone, Triethyl phosphonoacetate, NaH | 75-85% | Predominantly E | Anhydrous THF, 0 °C to room temperature |
| Wittig Reaction | Acetone, (Carbethoxymethylene)triphenylphosphorane (B24862) | 60-70% | Predominantly Z with unstabilized ylides; Predominantly E with stabilized ylides | Anhydrous solvent (e.g., THF, DMSO), often requires strong base (e.g., n-BuLi) |
Key Observations:
-
The Horner-Wadsworth-Emmons reaction typically provides higher yields of the desired α,β-unsaturated ester compared to the Wittig reaction for this transformation.[1][2]
-
A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, which can be challenging to remove completely.[1]
-
The stereoselectivity of the HWE reaction generally favors the formation of the thermodynamically more stable E-isomer.[2] The stereochemical outcome of the Wittig reaction is more variable and depends on the nature of the ylide and the reaction conditions.[1]
Application in Pyrethroid Synthesis
This compound is a known precursor for the synthesis of chrysanthemic acid and its derivatives, which form the core structure of many pyrethroid insecticides.[3] An alternative approach to constructing the pyrethroid backbone involves the use of the Horner-Wadsworth-Emmons reaction.
A notable example is the synthesis of Acrinathrin, a synthetic pyrethroid. The synthesis utilizes an HWE reaction between a chiral caronaldehyde and a phosphonate-substituted tert-butyl acetate (B1210297) to create the acrylate (B77674) moiety.[4]
Application in Vitamin A Synthesis
The industrial synthesis of Vitamin A is a classic example of the application of the Wittig reaction on a large scale.[5] The synthesis typically involves the coupling of a C15 phosphonium (B103445) salt with a C5 aldehyde.[6] This C5 building block contains the α,β-unsaturated ester functionality.
An alternative conceptual approach could involve the use of this compound as a starting material to construct a similar C5 or a larger building block. However, the Wittig-based route is the well-established and optimized industrial process. The high convergency and stereocontrol offered by the Wittig reaction in this specific context have made it the preferred method.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of this compound
This protocol is adapted from standard procedures for the HWE reaction.[7]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethyl phosphonoacetate
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred slurry.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add acetone (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Wittig Reaction for the Synthesis of this compound
This protocol is a general procedure for the Wittig reaction with a stabilized ylide.[8]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Acetone
-
Anhydrous toluene
-
Hexane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.0 equivalent) and anhydrous toluene.
-
Add acetone (1.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. Triphenylphosphine oxide will precipitate.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Logical Workflow for Olefination Reaction Selection
Caption: Decision workflow for selecting an appropriate olefination method.
Signaling Pathway: General Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions represent powerful and versatile alternatives to synthetic strategies that rely on the direct use of building blocks like this compound. The HWE reaction, in particular, often provides superior yields and a more straightforward purification process for the synthesis of α,β-unsaturated esters, making it an attractive option for many applications. The Wittig reaction, while a cornerstone of industrial synthesis for complex molecules like Vitamin A, requires careful consideration of ylide stability to control stereochemical outcomes. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of the specific target molecule, desired stereochemistry, availability of starting materials, and the scale of the synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform [mdpi.com]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 3,3-dimethylacrylate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 3,3-dimethylacrylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Key Safety and Physical Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Boiling Point | 154-155 °C | |
| Flash Point | 34 °C (93.2 °F) - closed cup | |
| Density | 0.922 g/mL at 25 °C | |
| Hazard Classifications | Flammable Liquid Category 3 | [1] |
Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1] Eyeshields and faceshields are recommended.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
For spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][4][5]
-
Do not return spilled material to the original container.[5]
-
Ensure the waste container is suitable for flammable liquids.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.[1][4]
-
Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][2][4]
-
Store away from incompatible materials, such as oxidizing agents.[4][6]
4. Final Disposal:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][2]
-
All disposal activities must be in accordance with local, state, and federal regulations.[4][5]
-
Do not flush the material into surface water or a sanitary sewer system.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ethyl 3,3-dimethylacrylate
Essential Safety and Logistical Information for Laboratory Professionals
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 3,3-dimethylacrylate. By adhering to these procedures, you can minimize risks and ensure a secure laboratory environment.
Key Safety and Physical Properties
A summary of critical quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 154-155 °C | [2] |
| Density | 0.922 g/mL at 25 °C | [2] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [2] |
| Signal Word | Warning | [2][3] |
| CAS Number | 638-10-8 | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Adherence to proper PPE protocols is mandatory.
Hazard Classifications:
-
Skin Irritation - Category 2[3]
-
Serious Eye Irritation - Category 2A[3]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation - Category 3[3][4]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact which can cause irritation.[3][4][5] |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Minimizes the risk of skin contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | Prevents inhalation of vapors which may cause respiratory irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[3][4]
-
Ensure that an eye wash station and safety shower are readily accessible.[5]
-
Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[4][7]
-
Use explosion-proof electrical and ventilating equipment.[4][7]
-
Ground and bond containers when transferring the material to prevent static discharge.[4][7]
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
3. Storage:
-
Store away from incompatible materials and ignition sources.[4]
-
The designated storage area should be a flammable liquid storage cabinet.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect residues in a designated, properly labeled, flammable waste container.[4]
-
Disposal Procedure: Dispose of the contents and container in accordance with all local, regional, and national regulations.[3][4] This should be done through an authorized hazardous or special waste collection point.[4]
-
Contaminated Clothing: Take off contaminated clothing immediately and wash it before reuse.[3][4]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established protocol to ensure a swift and safe response. The workflow below outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
References
- 1. This compound | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 638-10-8 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. warnertechcare.com [warnertechcare.com]
- 7. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
